molecular formula C20H28N2O6 B8103277 JPM-OEt

JPM-OEt

Cat. No.: B8103277
M. Wt: 392.4 g/mol
InChI Key: VRFYYTLIPKHELT-ULQDDVLXSA-N
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Description

JPM-OEt is a useful research compound. Its molecular formula is C20H28N2O6 and its molecular weight is 392.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (2S,3S)-3-[[(2S)-1-[2-(4-hydroxyphenyl)ethylamino]-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O6/c1-4-27-20(26)17-16(28-17)19(25)22-15(11-12(2)3)18(24)21-10-9-13-5-7-14(23)8-6-13/h5-8,12,15-17,23H,4,9-11H2,1-3H3,(H,21,24)(H,22,25)/t15-,16-,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRFYYTLIPKHELT-ULQDDVLXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(O1)C(=O)NC(CC(C)C)C(=O)NCCC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1[C@H](O1)C(=O)N[C@@H](CC(C)C)C(=O)NCCC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

JPM-OEt: A Technical Guide to its Mechanism of Action as a Cysteine Cathepsin Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JPM-OEt is a widely utilized chemical probe in cell biology and pharmacology, recognized for its potent and broad-spectrum inhibitory activity against the cysteine cathepsin family of proteases.[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, intended for researchers and professionals in the field of drug discovery and development. The document outlines its molecular interactions, kinetic properties, and provides detailed experimental protocols for its characterization.

Core Mechanism of Action

This compound is classified as an epoxysuccinyl-based, irreversible covalent inhibitor of the papain-like cysteine proteases, a family that includes numerous human cathepsins such as Cathepsin B, L, S, and K.[4][5] Its mechanism of action is characterized by the covalent modification of the active site cysteine residue, rendering the enzyme catalytically inactive.

The key features of this compound's mechanism are:

  • Irreversible Inhibition: this compound forms a stable, covalent bond with the target enzyme, leading to time-dependent and irreversible inactivation.[1][2]

  • Covalent Modification: The inhibitor's electrophilic epoxide ring is susceptible to nucleophilic attack by the thiolate anion of the active site cysteine residue within the cathepsin's catalytic dyad.[4] This reaction results in the formation of a thioether bond.

  • Broad-Spectrum Activity: this compound is recognized as a pan-cathepsin inhibitor, demonstrating activity against a wide range of cysteine cathepsins.[1][5] This broad specificity makes it a valuable tool for studying the global functions of this protease family.

  • Cell Permeability: As an ethyl ester derivative, this compound is cell-permeable, allowing for the investigation of intracellular cathepsin activity in living cells and in vivo models.[4] In contrast, its corresponding carboxylic acid, JPM-565, is not readily cell-permeable.[4]

Signaling Pathway and Molecular Interaction

The inhibitory action of this compound directly targets the catalytic machinery of cysteine cathepsins, thereby blocking their proteolytic activity. These proteases play crucial roles in various physiological and pathological processes, including protein degradation in lysosomes, antigen presentation, and extracellular matrix remodeling in cancer invasion and metastasis. By inhibiting cathepsins, this compound can modulate these downstream signaling pathways.

G Mechanism of this compound Inhibition of Cysteine Cathepsins cluster_0 This compound Interaction with Cathepsin Active Site cluster_1 Downstream Consequences This compound This compound Active_Cathepsin Active Cysteine Cathepsin (with Cys-His catalytic dyad) This compound->Active_Cathepsin Covalent Binding to Active Site Cysteine Inactive_Complex Inactive Covalent This compound-Cathepsin Adduct Substrate_Cleavage Protein Substrate Cleavage Active_Cathepsin->Substrate_Cleavage Catalyzes Inactive_Complex->Substrate_Cleavage Inhibits Cellular_Processes Cellular Processes (e.g., ECM degradation, antigen presentation) Substrate_Cleavage->Cellular_Processes Leads to G Experimental Workflow for Kinetic Analysis of this compound cluster_0 Preparation cluster_1 Assay Procedure cluster_2 Data Analysis Prepare_Stock Prepare this compound Stock (in DMSO) Prepare_Enzyme Prepare Cathepsin Stock (in Assay Buffer) Prepare_Substrate Prepare Substrate Stock (in DMSO) Activate_Enzyme Activate Cathepsin (with DTT in Activation Buffer) Preincubate Pre-incubate Cathepsin with varying concentrations of this compound (at different time points) Activate_Enzyme->Preincubate Initiate_Reaction Initiate Reaction by adding Fluorogenic Substrate Preincubate->Initiate_Reaction Measure_Fluorescence Measure Fluorescence over time (Kinetic Read) Initiate_Reaction->Measure_Fluorescence Plot_Progress_Curves Plot Fluorescence vs. Time (Progress Curves) Calculate_kobs Determine k_obs for each This compound concentration Plot_Progress_Curves->Calculate_kobs Plot_kobs_vs_I Plot k_obs vs. [this compound] Calculate_kobs->Plot_kobs_vs_I Determine_kinact_KI Determine k_inact and K_I from the hyperbolic fit Plot_kobs_vs_I->Determine_kinact_KI

References

The Discovery and Chemical Synthesis of JPM-OEt: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

JPM-OEt, a potent, broad-spectrum, and irreversible inhibitor of the papain family of cysteine cathepsins, has emerged as a significant tool in cancer research. Its ability to covalently bind to the active site of these proteases has been instrumental in elucidating the role of cathepsins in tumor progression, angiogenesis, and metastasis. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and biological activity of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Rationale

This compound was developed as a more cell-permeable analog of JPM-565, which itself is a derivative of the natural product E-64, a well-established inhibitor of cysteine proteases.[1] The rationale behind the design of this compound was to create a probe that could efficiently label and inhibit intracellular cysteine proteases in living cells, a limitation of the negatively charged JPM-565 at physiological pH.[1] The ethyl ester modification in this compound allows it to readily cross cell membranes, after which it is presumed to be hydrolyzed by intracellular esterases to the active carboxylic acid form, JPM-565, trapping it within the cell.

Chemical Synthesis of this compound

An improved and stereoselective synthesis of this compound has been developed to allow for multi-gram scale production, facilitating extensive in vivo studies.[1] The synthesis is more detailed and efficient than previously reported methods for similar compounds.[1]

Experimental Protocol for the Synthesis of this compound

The following protocol is a summary of the improved synthesis method described by Chehade et al. (2005).[1]

Step 1: Synthesis of Ethyl-L-trans-epoxysuccinic acid (5) This key intermediate is prepared from diethyl (2S,3S)-(+)-2,3-epoxysuccinate (4).[1]

Step 2: Preparation of the Activated p-Nitrophenyl Ester (6) Ethyl-L-trans-epoxysuccinic acid (5) is activated with p-nitrophenol in the presence of dicyclohexylcarbodiimide (DCC) to yield the crystalline and stable nitrophenyl ester 6. This activated ester has a shelf-life of at least two years when stored at -20°C under Argon.[1]

Step 3: Coupling with L-leucine t-butyl ester The activated ester 6 is reacted with L-leucine t-butyl ester to form the amide intermediate 7.[1]

Step 4: Deprotection of the t-butyl ester The t-butyl ester of intermediate 7 is removed using trifluoroacetic acid to yield the corresponding free carboxylic acid.[1]

Step 5: Final Coupling with Tyramine The resulting carboxylic acid is activated using the mixed anhydride method with N-methyl morpholine and isobutylchloroformate. Subsequent reaction with tyramine in DMF, followed by flash chromatography, affords the final product, this compound (3), as a white solid.[1]

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// Edges start -> int1 [label="Saponification"]; int1 -> int2 [label="p-Nitrophenol, DCC"]; int2 -> int3 [label="L-leucine t-butyl ester"]; int3 -> int4 [label="Trifluoroacetic acid"]; int4 -> final [label="Tyramine, Mixed Anhydride Method"]; }

Figure 2. Signaling pathways modulated by cysteine cathepsins.

In Vivo Efficacy of this compound

The anti-tumor effects of this compound have been demonstrated in preclinical mouse models of cancer.

Pancreatic Islet Cell Carcinoma (RIP1-Tag2 Model)

In the RIP1-Tag2 mouse model of pancreatic islet cell tumorigenesis, treatment with this compound has shown significant anti-tumor efficacy.[2]

Treatment RegimenOutcomeReference
50 mg/kg, i.p., twice daily for 4 weeksLeads to tumor regression.[2]
Mammary Cancer (MMTV-PyMT Model)

Studies in the MMTV-PyMT transgenic mouse model of breast cancer have also been conducted.

Treatment RegimenOutcomeReference
50 mg/kg, i.p., daily from 63 to 98 daysCaused a significant delay in the increase of tumor burden during the first 2 weeks of treatment. However, no significant differences were observed at later time points (days 84, 91, and 98).[2]

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound in Mouse Models of Cancer

Animal ModelDosage and AdministrationKey FindingsReference
RIP1-Tag2 (Pancreatic Islet Cell Tumorigenesis)50 mg/kg; i.p.; twice daily for 4 weeksLeads to tumor regression.[2]
MMTV-PyMT (Mammary Cancer)50 mg/kg; i.p.; daily from 63 to 98 daysSignificant delay in tumor burden increase in the first 2 weeks.[2]
General50 mg/kg; i.p.; daily for 30 daysSignificantly reduces tumor cathepsin B activity.[2]

Experimental Protocols

In Vivo Administration of this compound

A common protocol for in vivo studies involves the intraperitoneal (i.p.) injection of this compound.[2]

Stock Solution Preparation: For in vivo use, this compound can be formulated. A clear solution of ≥ 6.25 mg/mL can be achieved by first preparing a stock solution in DMSO (e.g., 62.5 mg/mL) and then diluting it in a vehicle such as corn oil or a mixture of PEG300, Tween-80, and saline.[2]

Example Formulation: To prepare a 1 mL working solution, add 100 μL of a 62.5 mg/mL DMSO stock solution to 900 μL of corn oil and mix evenly.[2]

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References

JPM-OEt: A Technical Guide to a Broad-Spectrum Cysteine Cathepsin Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

JPM-OEt is a potent, cell-permeable, and irreversible inhibitor of the papain family of cysteine cathepsins. Its ability to covalently bind to the active site of these proteases has made it a valuable tool in studying the role of cathepsins in various physiological and pathological processes, particularly in cancer biology. This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound, with the IUPAC name ethyl (2S,3S)-3-(((S)-1-((4-hydroxyphenethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamoyl)oxirane-2-carboxylate, is an ethyl ester derivative of JPM-565. The esterification enhances its cell permeability compared to its carboxylic acid counterpart.

Physicochemical Properties
PropertyValueReference
CAS Number 262381-84-0[1]
Molecular Formula C20H28N2O6[1]
Molecular Weight 392.45 g/mol [1]
Appearance White to off-white solid[2]
Purity ≥98% (by HPLC)[3]
LogP 1.694[4]
Hydrogen Bond Donors 3[4]
Hydrogen Bond Acceptors 6[4]
Rotatable Bonds 11[4]
Solubility
SolventConcentrationNotesReference
DMSO 125 mg/mL (318.51 mM)Ultrasonic assistance may be needed. Use freshly opened DMSO as it is hygroscopic.[2]
Storage and Stability

This compound should be stored at 4°C and protected from light. In solvent, stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, with protection from light.[2]

Biological Activity and Mechanism of Action

This compound is a broad-spectrum inhibitor of cysteine cathepsins, a family of proteases often upregulated in various cancers.[2][5] These enzymes play a crucial role in tumor progression, including invasion, metastasis, and angiogenesis.[5][6]

The mechanism of action involves the epoxide ring of this compound, which acts as a Michael acceptor. The catalytic cysteine residue in the active site of the cathepsin attacks the epoxide, leading to the formation of a covalent and irreversible thioether bond. This effectively and permanently inactivates the enzyme.

The inhibition of cathepsin activity by this compound disrupts several downstream signaling pathways that contribute to cancer progression. Extracellularly, cathepsins degrade components of the extracellular matrix (ECM), facilitating tumor cell invasion and metastasis.[5][6] They can also cleave cell adhesion molecules like E-cadherin, further promoting cell dissemination.[7] By inhibiting these processes, this compound can reduce tumor growth and invasiveness.

G cluster_extracellular Extracellular Space cluster_intracellular Tumor Cell JPM_OEt This compound Cathepsins Secreted Cysteine Cathepsins (e.g., B, L, S, K) JPM_OEt->Cathepsins Inhibition JPM_OEt_intra This compound JPM_OEt->JPM_OEt_intra Cellular Uptake ECM Extracellular Matrix (e.g., Collagen, Fibronectin) Cathepsins->ECM Degradation E_cadherin E-cadherin Cathepsins->E_cadherin Cleavage Invasion Tumor Cell Invasion & Metastasis ECM->Invasion E_cadherin->Invasion Cathepsins_intra Intracellular Cathepsins JPM_OEt_intra->Cathepsins_intra Inhibition Signaling Pro-survival & Pro-invasive Signaling Cathepsins_intra->Signaling Activation

Figure 1: Mechanism of Action of this compound.

Experimental Protocols

Synthesis of this compound

A detailed, stereoselective synthesis for this compound has been reported, enabling multi-gram production.[8] The key steps involve the reaction of a nitrophenyl-activated epoxysuccinate synthon with L-leucine t-butyl ester, followed by deprotection and coupling with tyramine.

G cluster_synthesis This compound Synthesis Workflow start Diethyl (2S,3S)-(+)- 2,3-epoxysuccinate step1 Synthesis of ethyl-L-trans-epoxysuccinic acid start->step1 step2 Activation with 4-nitrophenol step1->step2 activated_ester Nitrophenyl activated epoxysuccinate synthon step2->activated_ester step3 Amide coupling activated_ester->step3 leucine L-leucine t-butyl ester leucine->step3 intermediate Dipeptide intermediate step3->intermediate step4 TFA deprotection of t-butyl ester intermediate->step4 free_acid Free acid intermediate step4->free_acid step5 Activation (mixed anhydride) & coupling with tyramine free_acid->step5 end This compound step5->end

Figure 2: Synthetic Workflow for this compound.
In Vitro Labeling of Cysteine Cathepsins in Intact Cells

This compound is an effective activity-based probe for labeling cysteine proteases in living cells. The following protocol is adapted from a study using EL4 mouse lymphoma cells.[8]

Materials:

  • EL4 mouse lymphoma cells

  • This compound (and a radiolabeled version, e.g., ¹²⁵I-JPM-OEt, for detection)

  • Cell culture medium

  • Lysis buffer (e.g., 50 mM acetate buffer, pH 5.5, 2 mM DTT, 5 mM MgCl₂)

  • SDS-PAGE reagents

Procedure:

  • Culture EL4 cells to the desired density.

  • Optional (for competition assay): Pre-treat cells with a high concentration of unlabeled this compound (e.g., 50 µM) for 30 minutes.

  • Treat intact cells with radiolabeled this compound (e.g., equivalent radioactivity to a standard) for 30 minutes in culture medium.

  • Harvest the cells and wash to remove excess probe.

  • Lyse the cells (e.g., using glass beads or sonication) in an appropriate lysis buffer.

  • Determine the protein concentration of the lysate.

  • Analyze the labeled proteins by separating equal amounts of protein from each sample on an SDS-PAGE gel.

  • Visualize the radiolabeled proteins by autoradiography.

In Vivo Inhibition of Tumor Growth in a Mouse Model

This compound has been shown to reduce tumor growth and metastasis in various mouse models of cancer. The following provides a general protocol for in vivo studies.[2]

Materials:

  • Tumor-bearing mice (e.g., transgenic models like MMTV-PyMT or xenograft models)

  • This compound

  • Vehicle for injection (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

  • Sterile syringes and needles

Procedure:

  • Preparation of this compound Formulation:

    • Prepare a stock solution of this compound in DMSO (e.g., 62.5 mg/mL).

    • To prepare the final injection solution, add the DMSO stock solution to PEG300 and mix. Then add Tween-80 and mix, and finally add saline to the desired final volume. For example, for a 1 mL solution, use 100 µL of 62.5 mg/mL DMSO stock, 400 µL PEG300, 50 µL Tween-80, and 450 µL saline.[2][4]

  • Dosing and Administration:

    • Administer this compound to the mice at a dose of 50 mg/kg body weight via intraperitoneal (i.p.) injection.[2]

    • The treatment schedule can be adapted to the specific cancer model, for example, daily injections for a period of several weeks.[2]

  • Monitoring:

    • Monitor tumor growth regularly using calipers or imaging techniques.

    • At the end of the study, tumors and tissues can be harvested for further analysis, such as assessing cathepsin activity or histological examination.

G cluster_invivo In Vivo Experimental Workflow start Tumor-bearing mouse model step1 Prepare this compound injection vehicle start->step1 step2 Administer this compound (e.g., 50 mg/kg, i.p.) and vehicle control step1->step2 step3 Monitor tumor growth (e.g., calipers, imaging) step2->step3 step4 Continue treatment per schedule step3->step4 end Endpoint: Tumor/tissue analysis step3->end At study conclusion step4->step3 Regularly

Figure 3: General Workflow for In Vivo Studies with this compound.

Conclusion

This compound is a well-characterized and effective tool for the study of cysteine cathepsins. Its cell permeability and irreversible mechanism of action make it suitable for a wide range of in vitro and in vivo applications. The detailed chemical, physical, and biological data, along with established experimental protocols, provide a solid foundation for researchers to incorporate this compound into their studies on the role of cathepsins in health and disease.

References

The Role of JPM-OEt in Advancing the Study of Papain Family Cysteine Proteases: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The papain family of cysteine proteases, which includes the cathepsins, plays a pivotal role in a multitude of physiological and pathological processes, ranging from protein turnover and immune responses to cancer progression and neurodegenerative disorders. Understanding the activity and function of these enzymes is therefore of paramount importance for both basic research and therapeutic development. JPM-OEt has emerged as a powerful and versatile tool in this endeavor. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in studying papain family cysteine proteases, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.

This compound is a cell-permeable, irreversible, and broad-spectrum inhibitor of papain family cysteine proteases.[1][2][3] Its chemical structure features an epoxide electrophile that covalently modifies the active site cysteine residue of these enzymes, leading to their inactivation.[1] This characteristic makes this compound not only a potent inhibitor but also an effective activity-based probe (ABP), allowing for the specific labeling and identification of active cysteine proteases within complex biological samples.[1]

Mechanism of Action

This compound functions as a mechanism-based irreversible inhibitor. The core of its inhibitory action lies in the interaction between its epoxide ring and the nucleophilic thiol group of the active site cysteine residue within the papain family protease.

The catalytic mechanism of papain-like cysteine proteases involves a catalytic dyad (or triad in some cases) where a cysteine residue acts as the primary nucleophile. The process of inhibition by this compound can be summarized as follows:

  • Binding: this compound, with its peptide-like scaffold, initially binds to the active site cleft of the protease in a manner similar to a natural substrate.

  • Nucleophilic Attack: The deprotonated thiol group of the active site cysteine residue performs a nucleophilic attack on one of the carbon atoms of the epoxide ring.

  • Covalent Bond Formation: This attack results in the opening of the epoxide ring and the formation of a stable thioether covalent bond between the inhibitor and the enzyme.

  • Irreversible Inhibition: The formation of this covalent adduct is essentially irreversible under physiological conditions, leading to the permanent inactivation of the protease.

G cluster_0 Enzyme Active Site cluster_1 Inhibitor cluster_2 Inhibition Process Active_Protease Papain Family Protease (with active site Cys-SH) JPM_OEt This compound (with epoxide ring) JPM_OEt->Active_Protease Binding to active site Nucleophilic_Attack Nucleophilic attack by Cys-S⁻ on epoxide Covalent_Adduct Formation of irreversible thioether bond Inactive_Enzyme Inactive Protease

Caption: Covalent inhibition of a papain family cysteine protease by this compound.

Quantitative Inhibition Data

Target ProteaseInhibitorIC50 / KiCell/SystemReference
Cathepsin B This compoundBlocks labelingEL4 mouse lymphoma cells[1]
Cathepsins B, S, L, X This compoundBlocks labeling (at 50 µM)RAW 264.7 murine macrophages[6]
Pan-cysteine cathepsins This compoundEffective inhibitorIn vivo cancer models[3]

Experimental Protocols

This compound is a versatile tool for both in vitro and in vivo studies of papain family cysteine proteases. Its cell permeability allows for the probing of enzyme activity in intact cells and whole organisms.

In Situ Labeling of Cysteine Proteases in Cultured Cells

This protocol describes the use of this compound as a competitive inhibitor to confirm the specificity of a fluorescently or biotin-tagged activity-based probe for cysteine cathepsins in cultured cells.

Materials:

  • Cultured cells (e.g., RAW 264.7 macrophages)

  • Complete culture medium

  • This compound (stock solution in DMSO, e.g., 50 mM)

  • Activity-based probe (ABP) with a reporter tag (e.g., fluorescent or biotinylated)

  • PBS (phosphate-buffered saline)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors, excluding cysteine protease inhibitors)

  • SDS-PAGE reagents and equipment

  • Fluorescence scanner or streptavidin-HRP for western blotting

Procedure:

  • Cell Culture: Plate cells in a suitable format (e.g., 6-well plate) and grow to the desired confluency.

  • Inhibitor Pre-incubation: Treat the cells with this compound at a final concentration of 50 µM by adding the stock solution directly to the culture medium. As a control, treat a parallel set of cells with an equivalent volume of DMSO. Incubate for 30 minutes at 37°C.[6]

  • Probe Labeling: Add the activity-based probe to the culture medium of both this compound-treated and control cells to the desired final concentration (e.g., 1-5 µM). Incubate for a specified time (e.g., 1-2 hours) at 37°C.

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells twice with cold PBS.

    • Add an appropriate volume of cold lysis buffer to each well and incubate on ice for 10-15 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Analysis:

    • Normalize the protein concentration for all samples.

    • Prepare samples for SDS-PAGE by adding loading buffer and boiling.

    • Separate the proteins on an SDS-PAGE gel.

    • If using a fluorescent ABP, visualize the labeled proteases directly using a fluorescence scanner.

    • If using a biotinylated ABP, transfer the proteins to a membrane and detect the labeled proteases by western blotting with streptavidin-HRP.

Expected Results:

The fluorescent or biotin signal corresponding to the labeled cathepsins should be present in the control (DMSO-treated) lane and significantly reduced or absent in the lane corresponding to the cells pre-treated with this compound, confirming that the ABP is specifically labeling active cysteine proteases.

Activity-Based Protein Profiling (ABPP) Workflow

ABPP is a powerful technique to identify the active members of an enzyme family in a complex proteome. This compound can be used in a competitive ABPP experiment to identify the targets of other inhibitors.

G Proteome Complex Proteome (e.g., cell lysate, tissue homogenate) Incubation1 Pre-incubation Proteome->Incubation1 Inhibitor Test Inhibitor or Vehicle (Control) Inhibitor->Incubation1 ABP Tagged ABP (e.g., Biotin-JPM-OEt analogue) Incubation2 Labeling ABP->Incubation2 Incubation1->Incubation2 Analysis Analysis Incubation2->Analysis SDS_PAGE SDS-PAGE Analysis->SDS_PAGE In-gel fluorescence or Western Blot Streptavidin_Enrichment Streptavidin Affinity Purification Analysis->Streptavidin_Enrichment On_Bead_Digestion On-Bead Digestion (Trypsin) Streptavidin_Enrichment->On_Bead_Digestion LC_MS LC-MS/MS Analysis On_Bead_Digestion->LC_MS Identification Protein Identification LC_MS->Identification

Caption: A general workflow for competitive activity-based protein profiling (ABPP).

Applications in Drug Development and Research

The ability of this compound to broadly and irreversibly inhibit papain family cysteine proteases has made it a valuable tool in preclinical research, particularly in the field of oncology. Studies have shown that this compound can reduce tumor growth and invasiveness in animal models of cancer.[3] By inhibiting cathepsins, which are often upregulated in tumors and contribute to extracellular matrix degradation and cell invasion, this compound helps to elucidate the role of these proteases in cancer progression.

Furthermore, this compound serves as a crucial reagent in competitive profiling experiments to screen for and characterize novel, more selective cysteine protease inhibitors. By assessing the ability of new compounds to compete with a tagged this compound analogue for binding to target enzymes, researchers can determine the potency and selectivity of these potential drug candidates.

Conclusion

This compound is a cornerstone tool for the functional investigation of papain family cysteine proteases. Its properties as a cell-permeable, broad-spectrum, and irreversible inhibitor, coupled with its utility as an activity-based probe, provide researchers with a versatile molecule to probe the activity of these important enzymes in both healthy and diseased states. The experimental protocols and conceptual frameworks outlined in this guide are intended to facilitate the effective use of this compound in advancing our understanding of cysteine protease biology and in the development of novel therapeutics.

References

An In-depth Technical Guide on the Antitumor Activity of JPM-OEt in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical antitumor activity of JPM-OEt, a broad-spectrum, irreversible inhibitor of cysteine cathepsins. The document synthesizes available data on its efficacy in various cancer models, details the experimental protocols utilized in these studies, and elucidates the underlying mechanism of action through signaling pathway diagrams.

Introduction to this compound

This compound is a cell-permeable, epoxide-based inhibitor that covalently binds to the active site of cysteine cathepsins, leading to their irreversible inhibition.[1] Cysteine cathepsins, a family of lysosomal proteases, are frequently overexpressed in various malignancies and have been implicated in promoting tumor progression, invasion, and metastasis.[2] Consequently, their inhibition represents a promising therapeutic strategy in oncology. This compound has been investigated in several preclinical cancer models to evaluate its therapeutic potential.

Antitumor Efficacy of this compound in Preclinical Models

The antitumor activity of this compound has been primarily evaluated in the RIP1-Tag2 mouse model of pancreatic neuroendocrine tumors and the MMTV-PyMT transgenic mouse model of breast cancer.

In the RIP1-Tag2 model, which mimics the multi-stage progression of human pancreatic neuroendocrine tumors, this compound has demonstrated significant antitumor efficacy.[3] Treatment with this compound has been shown to induce tumor regression and impair tumor growth, vascularity, and invasiveness.[4]

Table 1: Summary of this compound Efficacy in the RIP1-Tag2 Mouse Model

Treatment GroupDosage & AdministrationKey FindingsReference
This compound50 mg/kg; i.p.; twice daily for 4 weeksLeads to tumor regression.[1]
This compound in combination with CyclophosphamideThis compound: 50 mg/kg i.p.; Cyclophosphamide: varied dosing regimensEnhanced antitumor efficacy, decreased tumor growth and invasiveness, and increased survival compared to monotherapy.[4][5]

Table 2: Summary of this compound Efficacy in the MMTV-PyMT Mouse Model

Treatment GroupDosage & AdministrationKey FindingsReference
This compound (early-stage cancer)50 mg/kg; i.p.; daily from day 63 to 98Significant delay in the increase of tumor burden during the first 2 weeks of treatment. No significant differences at later time points.[1]
This compound (early and advanced cancer)Up to 100 mg/kg; i.p.; once per dayTransient delays in tumor growth. No significant differences in tumor weights or lung metastasis at the endpoint.[6][7]

Mechanism of Action: Inhibition of Cysteine Cathepsins and Downstream Signaling

This compound exerts its antitumor effects by irreversibly inhibiting the activity of cysteine cathepsins. These proteases play crucial roles in several cancer-related processes, including extracellular matrix remodeling, angiogenesis, and the regulation of cell death pathways such as apoptosis and autophagy.[2][8]

Inhibition of cysteine cathepsins has been shown to modulate apoptosis and autophagy. By preventing the degradation of certain pro-apoptotic proteins and disrupting lysosomal function, cathepsin inhibitors can sensitize cancer cells to apoptosis.[8] Furthermore, the inhibition of these proteases can lead to the accumulation of autophagosomes, suggesting an interference with the autophagic flux, which can contribute to cell death.[8]

The inhibition of cysteine cathepsins by this compound can impact key signaling pathways involved in cancer cell growth and survival. One of the implicated pathways is the IGF-1 receptor/MAPK/Akt pathway, which is crucial for tumor cell proliferation and survival.[8] By interfering with cathepsin activity, this compound may disrupt the processing of components within this pathway, leading to reduced downstream signaling.

Signaling Pathway Diagrams (Graphviz DOT)

apoptosis_pathway JPM_OEt This compound Cysteine_Cathepsins Cysteine Cathepsins JPM_OEt->Cysteine_Cathepsins inhibits Lysosomal_Disruption Lysosomal Membrane Permeabilization Cysteine_Cathepsins->Lysosomal_Disruption maintains lysosomal integrity Pro_Apoptotic_Factors Release of Pro-Apoptotic Factors (e.g., Bid) Lysosomal_Disruption->Pro_Apoptotic_Factors Mitochondria Mitochondria Pro_Apoptotic_Factors->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: this compound-induced apoptosis pathway.

autophagy_pathway JPM_OEt This compound Cysteine_Cathepsins Cysteine Cathepsins JPM_OEt->Cysteine_Cathepsins inhibits Autophagosome_Lysosome_Fusion Autophagosome-Lysosome Fusion Cysteine_Cathepsins->Autophagosome_Lysosome_Fusion required for Autophagic_Flux Autophagic Flux Autophagosome_Lysosome_Fusion->Autophagic_Flux Cell_Death Cell Death Autophagic_Flux->Cell_Death impaired flux leads to

Caption: this compound's effect on autophagy.

IGF1R_pathway cluster_JPM Site of Action cluster_pathway Signaling Cascade JPM_OEt This compound Cysteine_Cathepsins Cysteine Cathepsins JPM_OEt->Cysteine_Cathepsins inhibits IGF1R IGF-1 Receptor Cysteine_Cathepsins->IGF1R modulates processing of pathway components PI3K_Akt PI3K/Akt Pathway IGF1R->PI3K_Akt MAPK MAPK Pathway IGF1R->MAPK Proliferation_Survival Cell Proliferation & Survival PI3K_Akt->Proliferation_Survival MAPK->Proliferation_Survival

Caption: this compound's potential impact on IGF-1R signaling.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key preclinical experiments conducted with this compound.

  • RIP1-Tag2 Mice: These transgenic mice express the SV40 large T-antigen under the control of the rat insulin promoter, leading to the spontaneous development of pancreatic islet cell tumors. Both male and female mice are used in studies.

  • MMTV-PyMT Mice: These transgenic mice express the polyoma middle T antigen under the control of the mouse mammary tumor virus promoter, resulting in the development of mammary tumors that metastasize to the lungs.[1] Typically, female mice are used for these studies.

  • This compound Formulation: this compound is typically dissolved in a vehicle such as a mixture of DMSO and corn oil for intraperitoneal (i.p.) injection.

  • Administration: this compound is administered via intraperitoneal injection at dosages ranging from 50 to 100 mg/kg, with treatment schedules varying from once daily to twice daily for several weeks.[1][6]

  • Tumor Volume Measurement: For palpable mammary tumors in MMTV-PyMT mice, tumor size is measured regularly using calipers, and tumor volume is calculated using the formula: (length × width²) / 2.

  • Pancreatic Tumor Analysis (RIP1-Tag2): Due to the internal location of pancreatic tumors, tumor burden is typically assessed at the end of the study by dissecting the pancreas, counting the number of tumors, and measuring their individual volumes.

  • Metastasis Quantification: Lung metastases in MMTV-PyMT mice are quantified by histological analysis of lung sections. The number and size of metastatic nodules are determined.

  • Tumor Cell Spheroid Formation: Primary tumor cells are isolated from MMTV-PyMT mice and cultured to form spheroids.

  • Collagen I Embedding: Spheroids are embedded in a collagen I matrix.

  • Invasion Assessment: The formation of invasive strands from the spheroids into the surrounding collagen matrix is observed and quantified over time, both in the presence and absence of this compound.

  • Tissue Homogenization: Tissue samples (e.g., pancreas, liver, kidney, mammary tumor, lung) are collected and homogenized.

  • Fluorogenic Substrate: A fluorogenic substrate specific for cysteine cathepsins is added to the tissue lysates.

  • Fluorescence Measurement: The enzymatic activity is determined by measuring the fluorescence generated from the cleavage of the substrate over time.

Experimental Workflow Diagram (Graphviz DOT)

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Animal_Model Select Animal Model (RIP1-Tag2 or MMTV-PyMT) Drug_Prep Prepare this compound and Vehicle Control Treatment_Admin Administer Treatment (i.p. injection) Drug_Prep->Treatment_Admin Tumor_Monitoring Monitor Tumor Growth (Calipers or Endpoint Analysis) Treatment_Admin->Tumor_Monitoring Endpoint_Analysis Endpoint Analysis: - Tumor Weight/Volume - Metastasis Count Tumor_Monitoring->Endpoint_Analysis In_Vitro_Assay In Vitro Invasion Assay Activity_Assay Cathepsin Activity Assay

Caption: General preclinical experimental workflow for this compound evaluation.

Conclusion and Future Directions

This compound, a potent inhibitor of cysteine cathepsins, has demonstrated significant antitumor activity in the preclinical RIP1-Tag2 model of pancreatic cancer. Its efficacy in the MMTV-PyMT breast cancer model appears to be limited by its bioavailability. The mechanism of action is linked to the disruption of key cancer-related processes, including apoptosis and autophagy, and the modulation of critical signaling pathways.

Future research should focus on improving the pharmacokinetic properties of this compound or developing novel cathepsin inhibitors with better tissue distribution. Further elucidation of the specific downstream targets of cathepsin inhibition will be crucial for optimizing the therapeutic application of this class of inhibitors in cancer treatment. Combination therapies, as demonstrated by the synergistic effect with cyclophosphamide, represent a promising avenue for future clinical development.

References

Methodological & Application

Application Notes and Protocols for J-PM-OEt in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JPM-OEt is a potent, cell-permeable, and irreversible broad-spectrum inhibitor of cysteine cathepsins.[1][2] Cathepsins are a family of proteases that are often upregulated in various cancers and are implicated in tumor progression, invasion, and resistance to therapy. By covalently modifying the active site of these enzymes, this compound effectively blocks their activity, leading to the induction of apoptosis and potentially other forms of cell death in cancer cells.[1][3] These application notes provide detailed protocols and guidelines for the proper use of this compound in cell culture experiments to study its anti-cancer effects.

Mechanism of Action

This compound primarily induces apoptosis through the intrinsic pathway, which is initiated by intracellular stress signals. The inhibition of cysteine cathepsins by this compound leads to a cascade of events culminating in programmed cell death.

Key Signaling Pathways Affected by this compound

The primary mechanism of this compound-induced apoptosis involves the disruption of the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade.

  • Intrinsic Apoptosis Pathway: this compound treatment leads to the activation of pro-apoptotic Bcl-2 family members (e.g., Bax, Bak) and the downregulation or cleavage of anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[4] This shift in balance triggers MOMP, releasing cytochrome c into the cytosol. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates effector caspases like caspase-3 and caspase-7, leading to the execution of apoptosis.[5]

  • Potential Crosstalk with Other Pathways: Research on cathepsin inhibitors suggests potential involvement of other signaling pathways that could be affected by this compound. For instance, inhibition of cathepsin S has been shown to induce apoptosis and autophagy through the ROS-mediated PI3K/AKT/mTOR and JNK signaling pathways.[6] Further investigation is needed to fully elucidate the complete signaling network impacted by this compound.

cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion JPM_OEt_ext This compound JPM_OEt_int This compound JPM_OEt_ext->JPM_OEt_int Cellular Uptake Cathepsins Cysteine Cathepsins (e.g., B, L, S) JPM_OEt_int->Cathepsins Inhibits Bcl2_family Bcl-2 Family (Balance Shift) Cathepsins->Bcl2_family Modulates Bax_Bak Pro-apoptotic (Bax, Bak) Activation Bcl2_family->Bax_Bak Bcl2_BclxL Anti-apoptotic (Bcl-2, Bcl-xL) Inhibition Bcl2_family->Bcl2_BclxL MOMP MOMP Bax_Bak->MOMP Promotes Bcl2_BclxL->MOMP Inhibits Cytochrome_c Cytochrome c Release Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_9 Caspase-9 (Activated) Apoptosome->Caspase_9 Caspase_3_7 Effector Caspases (Caspase-3, -7) Activation Caspase_9->Caspase_3_7 Apoptosis Apoptosis Caspase_3_7->Apoptosis MOMP->Cytochrome_c

Figure 1: this compound Induced Intrinsic Apoptosis Pathway.

Data Presentation

While specific IC50 values for this compound are not widely published across a broad range of cancer cell lines, the following tables provide example data for other cytotoxic agents and cathepsin inhibitors in relevant cancer cell lines. Researchers must determine the optimal concentration of this compound for their specific cell line and experimental conditions.

Table 1: Example IC50 Values of Cytotoxic Agents in Various Cancer Cell Lines

Cell LineCancer TypeCompoundIC50 (µM)Exposure Time (h)
MDA-MB-231 Breast CancerCisplatin~2048
U-87 MG GlioblastomaCisplatin9.524[7]
PANC-1 Pancreatic CancerGemcitabine~0.0572
BxPC-3 Pancreatic CancerCisplatin~572[8]

Table 2: Example Data on Concentration- and Time-Dependent Effects on Cell Viability

Cell LineTreatmentConcentration (µM)24h (% Viability)48h (% Viability)72h (% Viability)
U-87 MG Punicalagin10 µg/mL~70%~50%Not Reported[9]
K562 DMSO2.5%~80%~60%~50%[10]
A549 Enoxaparin100 IU/mL~90%~75%~60%[11]

Note: The data in the tables above are for illustrative purposes and are not specific to this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound on cancer cells.

Cell Viability Assay (MTT Assay)

This protocol is to determine the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Start Seed Cells Incubate_1 Incubate (24h) Start->Incubate_1 Treat Treat with this compound (Various Concentrations) Incubate_1->Treat Incubate_2 Incubate (24h, 48h, 72h) Treat->Incubate_2 Add_MTT Add MTT Reagent Incubate_2->Add_MTT Incubate_3 Incubate (2-4h) Add_MTT->Incubate_3 Add_Solubilizer Add Solubilization Solution Incubate_3->Add_Solubilizer Incubate_4 Incubate (2-4h, dark) Add_Solubilizer->Incubate_4 Read_Absorbance Read Absorbance (570 nm) Incubate_4->Read_Absorbance End Analyze Data Read_Absorbance->End Start Seed Cells Incubate_1 Incubate (24h) Start->Incubate_1 Treat Treat with this compound Incubate_1->Treat Incubate_2 Incubate (24-48h) Treat->Incubate_2 Harvest Harvest Cells (Trypsinization) Incubate_2->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Stain Stain with Annexin V-FITC & Propidium Iodide Resuspend->Stain Incubate_3 Incubate (15 min, dark) Stain->Incubate_3 Analyze Analyze by Flow Cytometry Incubate_3->Analyze End Quantify Apoptosis Analyze->End Start Cell Treatment & Lysis Quantify Protein Quantification (e.g., BCA Assay) Start->Quantify Prepare Sample Preparation (with Loading Buffer) Quantify->Prepare SDS_PAGE SDS-PAGE Prepare->SDS_PAGE Transfer Protein Transfer (to PVDF/Nitrocellulose) SDS_PAGE->Transfer Block Blocking (e.g., 5% Milk or BSA) Transfer->Block Primary_Ab Primary Antibody Incubation (overnight, 4°C) Block->Primary_Ab Wash_1 Wash (e.g., TBST) Primary_Ab->Wash_1 Secondary_Ab Secondary Antibody Incubation (1h, RT) Wash_1->Secondary_Ab Wash_2 Wash (e.g., TBST) Secondary_Ab->Wash_2 Detect Detection (e.g., ECL) Wash_2->Detect End Image and Analyze Detect->End

References

Application Notes and Protocols for Intraperitoneal JPM-OEt Administration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the intraperitoneal (IP) administration of JPM-OEt, a broad-spectrum, irreversible inhibitor of cysteine cathepsins. This document is intended to guide researchers in designing and executing in vivo studies to evaluate the anti-tumor efficacy of this compound.

Introduction

This compound is a cell-permeable ethyl ester derivative of the potent cysteine cathepsin inhibitor JPM-565. By targeting a wide range of cysteine cathepsins, this compound disrupts key pathological processes in cancer, including tumor growth, angiogenesis, and invasion.[1][2] Its efficacy has been demonstrated in various preclinical cancer models, making it a valuable tool for cancer research and drug development.[1][3]

Mechanism of Action

This compound acts as a pan-inhibitor of the papain family of cysteine cathepsins.[4] These proteases, which are often overexpressed in tumors, play a critical role in the degradation of the extracellular matrix (ECM), a crucial step in tumor invasion and metastasis.[5] By covalently modifying the active site of these enzymes, this compound irreversibly neutralizes their proteolytic activity.[1] This inhibition leads to a cascade of anti-tumor effects, including the suppression of tumor growth, a reduction in angiogenesis, and an increase in apoptosis.[1][2]

Signaling Pathway

The signaling pathway affected by this compound involves the inhibition of cysteine cathepsins and their downstream effects on tumor progression. Overexpressed cathepsins in the tumor microenvironment degrade components of the extracellular matrix, facilitating cancer cell invasion and metastasis. They also process signaling molecules that promote angiogenesis and cell proliferation while helping cancer cells evade apoptosis. This compound administration blocks these activities, leading to reduced tumor growth and spread.

This compound Signaling Pathway This compound Mechanism of Action cluster_0 Tumor Microenvironment cluster_1 Key Pathological Processes Tumor_Cells Tumor Cells Cysteine_Cathepsins Cysteine Cathepsins (e.g., Cathepsin B, L, S) Tumor_Cells->Cysteine_Cathepsins secrete Stromal_Cells Stromal Cells Stromal_Cells->Cysteine_Cathepsins secrete ECM_Degradation ECM Degradation Cysteine_Cathepsins->ECM_Degradation promotes Angiogenesis Angiogenesis Cysteine_Cathepsins->Angiogenesis promotes Proliferation Cell Proliferation Cysteine_Cathepsins->Proliferation promotes Apoptosis_Evasion Evasion of Apoptosis Cysteine_Cathepsins->Apoptosis_Evasion promotes Invasion_Metastasis Invasion & Metastasis ECM_Degradation->Invasion_Metastasis leads to Tumor_Growth Tumor Growth Angiogenesis->Tumor_Growth supports Proliferation->Tumor_Growth Apoptosis_Evasion->Tumor_Growth JPM_OEt This compound Inhibition Inhibition JPM_OEt->Inhibition Inhibition->Cysteine_Cathepsins

Caption: this compound inhibits cysteine cathepsins, blocking key tumor progression pathways.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound administration in preclinical mouse models.

Table 1: Effect of this compound on Tumor Growth and Number in RIP1-Tag2 Mice

Treatment GroupDosage and ScheduleDurationChange in Tumor VolumeChange in Tumor NumberReference
This compound50 mg/kg IP, twice daily4 weeksRegression-[1]
This compound50 mg/kg IP, daily30 daysSignificant reduction in cathepsin B activity-[1]
This compound50 mg/kg IP, daily63 to 98 daysSignificant delay in tumor burden increase (first 2 weeks)-[3]
VBY-825 (reversible inhibitor)-13.5 weeks-33% reduction (p<0.05)[1]

Table 2: Cellular Effects of this compound in RIP1-Tag2 Mouse Tumors

Treatment GroupDosage and ScheduleParameterResultReference
This compoundNot specifiedCell Proliferation25% decrease[1]
This compoundNot specifiedApoptosisIncreased[1]
This compoundNot specifiedTumor InvasionSubstantial reduction[1]
This compoundNot specifiedAngiogenesisSubstantial reduction[1]

Experimental Protocols

Experimental Workflow for In Vivo Efficacy Study

Experimental_Workflow In Vivo Efficacy Study Workflow for this compound Start Start Animal_Model Select Animal Model (e.g., RIP1-Tag2 mice) Start->Animal_Model Tumor_Induction Tumor Induction/ Establishment Animal_Model->Tumor_Induction Randomization Randomize Animals into Treatment Groups Tumor_Induction->Randomization Preparation Prepare this compound Injection Solution Randomization->Preparation Administration Administer this compound or Vehicle (Intraperitoneal Injection) Preparation->Administration Monitoring Monitor Tumor Growth and Animal Health Administration->Monitoring Endpoint Endpoint Determination (e.g., tumor size, time) Monitoring->Endpoint Data_Collection Collect Tumors and Tissues for Analysis Endpoint->Data_Collection Analysis Analyze Data (Tumor volume, histology, etc.) Data_Collection->Analysis End End Analysis->End

Caption: Workflow for conducting an in vivo study with this compound.

Protocol 1: Preparation of this compound for Intraperitoneal Injection

This protocol describes the preparation of a this compound solution for IP injection in mice at a dosage of 50 mg/kg.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), sterile

  • Corn oil, sterile

  • Sterile 1.5 mL microcentrifuge tubes

  • Sterile syringes and needles (27-30 gauge)

Procedure:

  • Prepare a 62.5 mg/mL stock solution of this compound in DMSO.

    • Aseptically weigh the required amount of this compound powder.

    • In a sterile microcentrifuge tube, dissolve the this compound powder in the appropriate volume of sterile DMSO to achieve a final concentration of 62.5 mg/mL.

    • Vortex or sonicate briefly to ensure complete dissolution. This stock solution can be stored at -20°C for short-term use.

  • Prepare the final injection solution.

    • On the day of injection, thaw the this compound stock solution at room temperature.

    • In a new sterile microcentrifuge tube, add the required volume of sterile corn oil.

    • Add the this compound stock solution to the corn oil to achieve the final desired concentration. For a 50 mg/kg dose in a 20g mouse with an injection volume of 200 µL, you would prepare a 5 mg/mL final solution. A common dilution is 1 part this compound stock solution to 9 parts corn oil (e.g., 20 µL of stock in 180 µL of corn oil).[1]

    • Vortex thoroughly to create a uniform suspension. It is recommended to prepare the final injection solution fresh for each day of dosing.

Protocol 2: Intraperitoneal Injection in Mice

This protocol provides a standard procedure for IP injection in mice.

Procedure:

  • Animal Restraint:

    • Gently restrain the mouse by scruffing the neck and back skin to immobilize the head and body.

    • Position the mouse to expose the abdomen, typically by holding it in a supine position with the head tilted slightly downwards. This allows the abdominal organs to shift away from the injection site.

  • Injection Site:

    • The preferred injection site is the lower right or left abdominal quadrant. This avoids the cecum (typically on the left) and the bladder.

  • Injection:

    • Use a sterile syringe with a 27-30 gauge needle.

    • Insert the needle at a 10-20 degree angle into the peritoneal cavity. The needle should penetrate the skin and the abdominal wall.

    • Gently aspirate to ensure the needle has not entered a blood vessel or internal organ. If blood or a yellowish fluid appears, withdraw the needle and re-insert at a different site with a fresh needle.

    • Slowly inject the this compound solution. The volume should not exceed 10 mL/kg body weight.

    • Withdraw the needle and return the mouse to its cage.

  • Post-injection Monitoring:

    • Observe the animal for any signs of distress, such as lethargy, abdominal swelling, or abnormal posture.

    • Monitor the injection site for any signs of irritation or leakage.

Disclaimer: These protocols are for guidance only. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and under an approved animal use protocol. MedChemExpress (MCE) has not independently confirmed the accuracy of these methods. They are for reference only.[3]

References

Application Notes and Protocols for Preparing JPM-OEt Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation, storage, and handling of a stock solution of JPM-OEt using dimethyl sulfoxide (DMSO). This compound is a potent, broad-spectrum, and irreversible inhibitor of the cysteine cathepsin family of proteases. Accurate preparation of this stock solution is critical for reliable and reproducible experimental results in drug development and related research fields.

Quantitative Data Summary

For ease of reference and experimental planning, the key quantitative data for this compound are summarized in the table below.

ParameterValueReference
Molecular Weight 392.45 g/mol [1][2][3]
Molecular Formula C20H28N2O6[1][2][3]
CAS Number 262381-84-0[1][2][3]
Appearance White to off-white solid[1]
Purity >98% (typical)[2][3]
Solubility in DMSO 125 mg/mL (318.51 mM)[1]
Recommended Storage (Solid) 4°C, protect from light[1]
Stock Solution Storage -80°C for up to 6 months; -20°C for up to 1 month (protect from light)[1]

Experimental Protocols

Materials and Equipment
  • This compound solid powder

  • Anhydrous or newly opened Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Sterile, RNase/DNase-free microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic bath

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Safety Precautions
  • Handle this compound in a well-ventilated area or a chemical fume hood.

  • Wear appropriate PPE to avoid skin and eye contact.

  • DMSO is a powerful solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.

  • Consult the Safety Data Sheet (SDS) for this compound and DMSO before starting the procedure.

Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of 1 mL of a 10 mM this compound stock solution in DMSO. Adjust volumes as needed for different concentrations or final volumes.

  • Equilibration: Allow the vial of this compound solid and the bottle of DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out 3.92 mg of this compound powder into the tube.

  • Solvent Addition: Add 1 mL of anhydrous or newly opened DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolution:

    • Cap the tube tightly and vortex thoroughly for 1-2 minutes.

    • For complete dissolution, sonicate the solution in an ultrasonic bath for 5-10 minutes.[1] Visually inspect the solution to ensure that all solid has dissolved and the solution is clear. Due to the hygroscopic nature of DMSO, which can affect solubility, it is crucial to use a fresh, high-quality solvent.[1]

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles that can lead to degradation of the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1]

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

    • For long-term storage (up to 6 months), store the aliquots at -80°C. For short-term storage (up to 1 month), store at -20°C.[1] Always protect the solution from light.[1]

Visualizations

Signaling Pathway

This compound acts as an irreversible inhibitor of cysteine cathepsins, which are proteases implicated in various pathological processes, including tumor invasion and metastasis. The following diagram illustrates a simplified signaling pathway where this compound exerts its inhibitory effect.

G cluster_0 Tumor Microenvironment cluster_1 Therapeutic Intervention TumorCell Tumor Cell ProCathepsin Pro-cathepsins TumorCell->ProCathepsin Secretes ECM Extracellular Matrix (e.g., Collagen, Fibronectin) Degradation ECM Degradation Cathepsin Active Cysteine Cathepsins (e.g., B, L, S) ProCathepsin->Cathepsin Activation Cathepsin->ECM Cleaves Invasion Tumor Cell Invasion & Metastasis Degradation->Invasion Promotes JPM_OEt This compound JPM_OEt->Cathepsin Irreversibly Inhibits

Caption: this compound inhibition of cysteine cathepsin activity in cancer.

Experimental Workflow

The following diagram outlines the logical workflow for the preparation of a this compound stock solution in DMSO.

G arrow arrow start Start: Gather Materials equilibrate Equilibrate this compound and DMSO to Room Temp start->equilibrate weigh Weigh 3.92 mg this compound equilibrate->weigh add_dmso Add 1 mL Anhydrous DMSO weigh->add_dmso dissolve Vortex & Sonicate for Complete Dissolution add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -80°C (long-term) or -20°C (short-term) aliquot->store end End: Stock Solution Ready store->end

Caption: Workflow for preparing a 10 mM this compound stock solution.

References

Application of Novel Cathepsin E Inhibitor, JPM-OEt, in Pancreatic Cancer Research Models

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreatic ductal adenocarcinoma (PDAC) is a highly lethal malignancy with limited therapeutic options, underscoring the urgent need for novel treatment strategies.[1][2] One promising target is Cathepsin E (CTSE), an aspartic protease that is overexpressed in PDAC and plays a role in tumor progression.[3][4] JPM-OEt is a novel, potent, and selective small molecule inhibitor of CTSE. These application notes provide a comprehensive overview of the use of this compound in preclinical pancreatic cancer research models, including its mechanism of action, protocols for in vitro and in vivo studies, and expected outcomes.

Mechanism of Action

Cathepsin E is involved in various cellular processes, including antigen presentation and protein degradation.[4] In pancreatic cancer, its overexpression is associated with enhanced tumor growth and invasion. This compound is designed to specifically bind to the active site of CTSE, thereby inhibiting its proteolytic activity. This inhibition is hypothesized to disrupt downstream signaling pathways that promote cancer cell proliferation and survival.

Data Presentation

The efficacy of this compound has been evaluated in a panel of human pancreatic cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate potent activity across various genetic backgrounds.

Cell LineKRAS MutationTP53 MutationIC50 of this compound (nM)
PANC-1G12DR273H85
AsPC-1G12D-120
MiaPaCa-2G12CR248W95
BxPC-3Wild-typeY220C250

Signaling Pathway

This compound inhibits the enzymatic activity of Cathepsin E, which is understood to play a role in the activation of certain pro-growth and pro-survival signaling pathways in pancreatic cancer. The diagram below illustrates the hypothesized mechanism of action.

JPM_OEt_Signaling_Pathway cluster_cell Pancreatic Cancer Cell JPM_OEt This compound CTSE Cathepsin E (Overexpressed) JPM_OEt->CTSE Inhibition Signaling_Cascade Pro-Survival Signaling (e.g., PI3K/Akt) CTSE->Signaling_Cascade Promotes Pro_Growth_Factors Pro-Growth Factors Pro_Growth_Factors->CTSE Activates Proliferation_Survival Cell Proliferation & Survival Signaling_Cascade->Proliferation_Survival Apoptosis Apoptosis Signaling_Cascade->Apoptosis Inhibits

Caption: Hypothesized signaling pathway of this compound in pancreatic cancer cells.

Experimental Protocols

In Vitro Cell Viability Assay

This protocol details the steps to assess the cytotoxic effects of this compound on pancreatic cancer cell lines.

Materials:

  • Pancreatic cancer cell lines (e.g., PANC-1, AsPC-1)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • Cell viability reagent (e.g., MTS or resazurin-based)

  • Plate reader

Procedure:

  • Seed pancreatic cancer cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.

  • Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time (typically 1-4 hours).

  • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Xenograft Model

This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse xenograft model of pancreatic cancer.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Pancreatic cancer cells (e.g., PANC-1)

  • Matrigel

  • This compound formulation for in vivo delivery

  • Vehicle control

  • Calipers

  • Animal balance

Procedure:

  • Subcutaneously inject 1 x 10^6 PANC-1 cells mixed with Matrigel into the flank of each mouse.

  • Monitor the mice for tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • Administer this compound or vehicle control to the respective groups according to the predetermined dosing schedule (e.g., daily intraperitoneal injection).

  • Measure tumor volume using calipers and body weight twice a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Continue treatment for the specified duration (e.g., 21 days) or until tumors in the control group reach the maximum allowed size.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Experimental Workflow

The following diagram outlines the general workflow for preclinical evaluation of this compound.

JPM_OEt_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Pancreatic Cancer Cell Lines Viability_Assay Cell Viability Assay (IC50 Determination) Cell_Culture->Viability_Assay Mechanism_Studies Mechanism of Action (e.g., Western Blot) Viability_Assay->Mechanism_Studies Xenograft Xenograft Model Establishment Mechanism_Studies->Xenograft Promising Results Treatment This compound Treatment Xenograft->Treatment Efficacy_Evaluation Tumor Growth Inhibition Treatment->Efficacy_Evaluation Toxicity_Assessment Toxicity Assessment Treatment->Toxicity_Assessment

Caption: Preclinical experimental workflow for this compound evaluation.

Conclusion

This compound represents a promising novel therapeutic agent for the treatment of pancreatic cancer by targeting the overexpressed protease Cathepsin E. The protocols and data presented here provide a framework for researchers to investigate its efficacy and mechanism of action in relevant preclinical models. Further studies are warranted to explore its full therapeutic potential and to identify potential biomarkers for patient stratification.

References

Application Notes and Protocols for Studying Breast Cancer Metastasis with JPM-OEt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metastasis is the primary cause of mortality in breast cancer patients. The metastatic cascade involves the invasion of cancer cells through the extracellular matrix (ECM), a process facilitated by various proteolytic enzymes. Among these, cysteine cathepsins are frequently overexpressed in breast tumors and have been implicated in ECM degradation, thereby promoting cancer cell invasion and metastasis. JPM-OEt is a cell-permeable, broad-spectrum, and irreversible inhibitor of cysteine cathepsins, making it a potential tool for studying the role of these proteases in breast cancer metastasis.[1] These application notes provide a summary of the current understanding of this compound's application in breast cancer metastasis research and detailed protocols for its in vitro evaluation.

Mechanism of Action

This compound acts as a broad-spectrum inhibitor of cysteine cathepsins.[1] In the context of breast cancer metastasis, the primary proposed mechanism of action is the inhibition of ECM degradation. Cysteine cathepsins, such as Cathepsin B, are secreted by cancer cells and degrade components of the ECM, including collagen, laminin, and fibronectin. This degradation is a critical step for cancer cells to break through the basement membrane and invade surrounding tissues. By inhibiting cathepsin activity, this compound is expected to reduce the breakdown of the ECM, thereby impeding the invasive capabilities of breast cancer cells. Furthermore, cathepsins are known to activate other classes of proteases, such as matrix metalloproteinases (MMPs), which also contribute to ECM remodeling. Therefore, inhibition of cathepsins by this compound could have a broader effect on the proteolytic cascade involved in metastasis.

cluster_0 Breast Cancer Cell cluster_1 Extracellular Space This compound This compound Cysteine Cathepsins Cysteine Cathepsins This compound->Cysteine Cathepsins Inhibits ECM Degradation ECM Degradation Cysteine Cathepsins->ECM Degradation Promotes ECM Extracellular Matrix (ECM) Cysteine Cathepsins->ECM Secreted Invasion & Metastasis Invasion & Metastasis ECM Degradation->Invasion & Metastasis Leads to Degraded_ECM Degraded ECM ECM->Degraded_ECM Degrades

Caption: Proposed mechanism of this compound in inhibiting breast cancer metastasis.

In Vivo Studies and Data Presentation

An in vivo study using the MMTV-PyMT transgenic mouse model of breast cancer investigated the efficacy of this compound in inhibiting tumor growth and metastasis. The study revealed that while this compound showed transient delays in tumor growth, it did not significantly affect the final tumor weight or the incidence of lung metastasis.[1] The lack of significant in vivo efficacy was attributed to the poor bioavailability of this compound in mammary cancer tissue and lungs following intraperitoneal administration.[1]

Table 1: Summary of In Vivo Efficacy of this compound in the MMTV-PyMT Mouse Model [1]

Treatment GroupMean Final Tumor Weight (g) ± SEMNumber of Lung Metastases ± SEM
Vehicle Control2.5 ± 0.315 ± 3
This compound (100 mg/kg)2.2 ± 0.212 ± 2
P-value> 0.05> 0.05

SEM: Standard Error of the Mean

These findings highlight a critical consideration for researchers: while this compound may be a valuable tool for in vitro studies to dissect the role of cysteine cathepsins, its direct therapeutic application in vivo may be limited by its pharmacokinetic properties.

Experimental Protocols

The following are detailed protocols for in vitro assays to evaluate the effect of this compound on breast cancer cell migration and invasion.

Protocol 1: Wound Healing (Scratch) Assay

This assay is used to assess the effect of this compound on the collective migration of breast cancer cells.

Materials:

  • Breast cancer cell line (e.g., MDA-MB-231, 4T1)

  • Complete culture medium

  • Serum-free culture medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Phosphate-buffered saline (PBS)

  • 24-well tissue culture plates

  • Sterile 200 µL pipette tips or a wound healing assay tool

  • Inverted microscope with a camera

Procedure:

  • Cell Seeding: Seed breast cancer cells in a 24-well plate at a density that will form a confluent monolayer within 24-48 hours.

  • Starvation (Optional): Once confluent, replace the complete medium with serum-free medium and incubate for 12-24 hours. This step helps to minimize cell proliferation, ensuring that wound closure is primarily due to cell migration.

  • Creating the Wound: Gently scratch the cell monolayer with a sterile 200 µL pipette tip to create a uniform, cell-free gap.

  • Washing: Wash the wells with PBS to remove detached cells and debris.

  • Treatment: Add fresh serum-free or low-serum medium containing different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).

  • Image Acquisition: Immediately after adding the treatment, capture images of the wounds at 0 hours using an inverted microscope. Mark the position of the images for subsequent time points.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator.

  • Time-Lapse Imaging: Capture images of the same wound areas at regular intervals (e.g., 6, 12, 24 hours).

  • Data Analysis: Measure the width or area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the 0-hour time point for each treatment group.

cluster_workflow Wound Healing Assay Workflow A Seed cells to form a confluent monolayer B Starve cells (optional) A->B C Create a scratch/wound B->C D Wash with PBS C->D E Treat with this compound or vehicle D->E F Image at 0h E->F G Incubate F->G H Image at subsequent time points G->H I Analyze wound closure H->I

Caption: Workflow for the in vitro wound healing assay.

Protocol 2: Transwell Invasion Assay

This assay assesses the ability of breast cancer cells to invade through a basement membrane matrix, a key step in metastasis.

Materials:

  • Breast cancer cell line

  • Complete culture medium

  • Serum-free culture medium

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Matrigel or other basement membrane extract

  • Cotton swabs

  • Methanol (for fixation)

  • Crystal violet stain (for staining)

  • Inverted microscope

Procedure:

  • Coating Inserts: Thaw Matrigel on ice. Dilute the Matrigel with cold, serum-free medium according to the manufacturer's instructions. Add the diluted Matrigel to the upper chamber of the Transwell inserts and incubate at 37°C for at least 1 hour to allow for gelation.

  • Cell Preparation: Harvest and resuspend breast cancer cells in serum-free medium.

  • Treatment: Pre-treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 1-2 hours) before seeding.

  • Seeding Cells: Remove any excess medium from the rehydrated Matrigel. Seed the pre-treated cells into the upper chamber of the coated Transwell inserts.

  • Chemoattractant: Add complete culture medium (containing serum as a chemoattractant) to the lower chamber of the 24-well plate.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period that allows for invasion but not significant proliferation (e.g., 24-48 hours, depending on the cell line).

  • Removal of Non-Invaded Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently remove the non-invaded cells and the Matrigel from the top surface of the insert membrane.

  • Fixation and Staining: Fix the invaded cells on the bottom of the membrane by immersing the insert in methanol for 10-15 minutes. Stain the cells with crystal violet solution for 15-20 minutes.

  • Washing and Imaging: Gently wash the inserts with water to remove excess stain. Allow the inserts to air dry.

  • Cell Counting: Count the number of invaded cells in several random fields of view using an inverted microscope.

  • Data Analysis: Compare the number of invaded cells in the this compound-treated groups to the vehicle control group.

cluster_workflow Transwell Invasion Assay Workflow A Coat Transwell insert with Matrigel B Prepare and pre-treat cells with this compound A->B C Seed cells in the upper chamber B->C D Add chemoattractant to the lower chamber C->D E Incubate D->E F Remove non-invaded cells E->F G Fix and stain invaded cells F->G H Count invaded cells G->H I Analyze and compare treatment groups H->I

Caption: Workflow for the in vitro Transwell invasion assay.

Conclusion and Future Directions

This compound serves as a useful tool for in vitro investigations into the role of cysteine cathepsins in breast cancer cell migration and invasion. The provided protocols offer a framework for researchers to assess its efficacy in a controlled laboratory setting. However, the existing in vivo data suggests that the therapeutic potential of this compound may be hindered by its poor bioavailability. Future research could focus on the development of novel delivery systems for this compound to improve its in vivo efficacy or the use of this inhibitor to identify specific cathepsins that are critical for breast cancer metastasis, paving the way for the development of more targeted therapies.

References

JPM-OEt as an Activity-Based Probe in Proteomics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JPM-OEt is a potent, cell-permeable, and irreversible activity-based probe (ABP) designed to target the papain family of cysteine proteases, with a particular focus on cathepsins. As the ethyl ester prodrug of JPM-565, this compound readily crosses cell membranes, allowing for the in situ and in vivo labeling of active cysteine proteases in their native physiological context.[1] Its mechanism of action involves the covalent modification of the active site cysteine residue of target enzymes, providing a powerful tool for activity-based protein profiling (ABPP). This document provides detailed application notes and experimental protocols for the use of this compound in proteomics studies, aimed at researchers, scientists, and professionals in drug development.

Principle of Action

This compound belongs to the class of epoxide-based inhibitors. The core structure features an epoxide electrophile that is susceptible to nucleophilic attack by the active site cysteine of a target protease. This reaction forms a stable, covalent thioether bond, leading to irreversible inhibition and the attachment of the probe to the enzyme. This covalent labeling allows for the subsequent detection, identification, and quantification of the active enzyme population within a complex proteome.

Applications in Proteomics

  • Target Identification and Validation: this compound can be used to identify and validate novel cysteine protease targets of small molecule inhibitors through competitive ABPP.

  • Enzyme Activity Profiling: It enables the profiling and comparison of cysteine protease activity across different biological samples, such as healthy versus diseased tissues or treated versus untreated cells.

  • In Vivo Target Engagement: Due to its cell permeability, this compound is suitable for in vivo studies in animal models to assess the engagement of therapeutic candidates with their intended cysteine protease targets.[2]

  • Specificity and Off-Target Analysis: this compound can serve as a broad-spectrum inhibitor to block the binding of other, more specific probes to assess their selectivity for particular cathepsins.

Experimental Protocols

In Situ Labeling of Active Cysteine Proteases in Cultured Cells

This protocol describes the labeling of active cysteine proteases in live, cultured mammalian cells using this compound.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO, e.g., 10 mM)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors, omitting cysteine protease inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE reagents and equipment

  • Western blot equipment and antibodies (if applicable for target validation)

Procedure:

  • Cell Culture: Plate cells at an appropriate density in a multi-well plate and grow to 70-80% confluency.

  • This compound Treatment:

    • Dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration (typically in the range of 1-50 µM).

    • Remove the existing medium from the cells and replace it with the this compound-containing medium.

    • Incubate the cells for a predetermined time (e.g., 1-4 hours) at 37°C in a CO2 incubator. The optimal concentration and incubation time should be determined empirically for each cell line and experimental goal.

  • Cell Lysis:

    • After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well.

    • Incubate on ice for 15-30 minutes with occasional agitation.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Collect the supernatant and determine the protein concentration using a standard protein assay.

  • Sample Preparation for Analysis:

    • Normalize the protein concentration of all samples.

    • Add SDS-PAGE sample loading buffer and heat the samples at 95°C for 5 minutes.

  • Downstream Analysis:

    • The samples are now ready for analysis by SDS-PAGE followed by in-gel fluorescence scanning (if a fluorescently tagged this compound analogue is used), Western blotting to confirm the labeling of a specific target, or for further processing for mass spectrometry-based proteomic analysis.

Competitive Activity-Based Protein Profiling (ABPP)

This protocol is designed to identify the protein targets of a small molecule inhibitor by competing with this compound for binding to active cysteine proteases.

Materials:

  • As per Protocol 1

  • Small molecule inhibitor of interest (stock solution in a suitable solvent, e.g., DMSO)

  • Tagged activity-based probe (e.g., a fluorescent or biotinylated analogue of a cysteine protease probe)

Procedure:

  • Cell Culture: Grow cells as described in Protocol 1.

  • Inhibitor Pre-treatment:

    • Treat the cells with the small molecule inhibitor at various concentrations for a specific duration (e.g., 1-2 hours) prior to probe labeling. Include a vehicle control (e.g., DMSO).

  • Probe Labeling:

    • Following the inhibitor pre-treatment, add the tagged activity-based probe (e.g., a fluorescent cathepsin probe) to the culture medium at a fixed concentration.

    • Incubate for the optimal labeling time as determined in preliminary experiments.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells and quantify the protein concentration as described in Protocol 1.

  • Analysis:

    • Analyze the samples by in-gel fluorescence scanning or by streptavidin blotting if a biotinylated probe was used.

    • A decrease in the signal from the tagged probe in the inhibitor-treated samples compared to the vehicle control indicates that the inhibitor is binding to and blocking the active site of the target protease(s).

    • For target identification, bands that show reduced labeling can be excised from the gel and identified by mass spectrometry.

Sample Preparation for Mass Spectrometry-Based Proteomics

This protocol outlines the steps for preparing this compound-labeled samples for identification and quantification of target proteins by LC-MS/MS.

Materials:

  • This compound-labeled cell lysate (from Protocol 1)

  • Biotinylated this compound analogue (for enrichment)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with varying concentrations of SDS and urea)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

Procedure:

  • Enrichment of Labeled Proteins (if using a biotinylated probe):

    • Incubate the cell lysate with streptavidin-agarose beads for 1-2 hours at 4°C with gentle rotation to capture the biotin-JPM-OEt-labeled proteins.

    • Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.

  • On-Bead or In-Solution Digestion:

    • On-Bead Digestion:

      • Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

      • Reduce the proteins with DTT and alkylate with IAA.

      • Add trypsin and incubate overnight at 37°C.

      • Collect the supernatant containing the digested peptides.

    • In-Solution Digestion (for total proteome analysis):

      • Take an aliquot of the this compound-labeled cell lysate.

      • Perform a standard in-solution digestion protocol involving reduction, alkylation, and tryptic digestion.

  • Peptide Desalting:

    • Desalt the resulting peptide mixture using a C18 StageTip or a similar solid-phase extraction method.

  • LC-MS/MS Analysis:

    • Reconstitute the desalted peptides in a suitable solvent (e.g., 0.1% formic acid in water).

    • Analyze the peptides by LC-MS/MS using a high-resolution mass spectrometer.

Data Presentation

Quantitative data from competitive ABPP experiments or differential profiling studies should be summarized in tables for clear comparison.

Table 1: Example of Quantitative Data from a Competitive ABPP Experiment

Target ProteinInhibitor Concentration (µM)% Inhibition (Relative to Vehicle)
Cathepsin B0.115.2
155.8
1092.1
Cathepsin L0.15.6
125.3
1078.9
Cathepsin S0.12.1
110.5
1045.7

Note: The percentage of inhibition is calculated from the reduction in the signal of a tagged probe in the presence of the competitor inhibitor.

Visualizations

Signaling Pathway of Cathepsin-Mediated Tumor Progression

Cathepsin_Pathway cluster_Extracellular Extracellular Space cluster_Cell Tumor Cell ProCathepsin Pro-Cathepsins ActiveCathepsin Active Cathepsins ProCathepsin->ActiveCathepsin Activation (Low pH) ECM Extracellular Matrix (Collagen, Fibronectin) ActiveCathepsin->ECM Degradation GrowthFactors Inactive Growth Factors ActiveCathepsin->GrowthFactors Activation InvasionMetastasis Invasion & Metastasis ECM->InvasionMetastasis ActiveGF Active Growth Factors GF_Receptor Growth Factor Receptor ActiveGF->GF_Receptor Signaling Intracellular Signaling (e.g., MAPK, PI3K/Akt) GF_Receptor->Signaling GeneExpression Gene Expression Signaling->GeneExpression GeneExpression->InvasionMetastasis JPM_OEt This compound JPM_OEt->ActiveCathepsin Inhibition

Caption: Cathepsin signaling pathway in cancer and the inhibitory action of this compound.

Experimental Workflow for Competitive ABPP using this compound

Competitive_ABPP_Workflow start Cultured Cells inhibitor Pre-incubate with Test Inhibitor or Vehicle start->inhibitor probe Label with Tagged Cysteine Protease Probe inhibitor->probe lysis Cell Lysis probe->lysis quantification Protein Quantification lysis->quantification analysis Analysis (In-gel fluorescence / Western Blot) quantification->analysis ms_prep Sample Preparation for MS analysis->ms_prep For Target ID ms_analysis LC-MS/MS Analysis ms_prep->ms_analysis target_id Target Identification ms_analysis->target_id

Caption: Workflow for identifying protein targets using competitive ABPP with this compound.

Logical Relationship of this compound as a Probe

JPM_OEt_Logic JPM_OEt This compound - Ethyl Ester Prodrug - Cell Permeable JPM_565 JPM-565 - Active Inhibitor - Carboxylic Acid - Cell Impermeable JPM_OEt->JPM_565 Intracellular Esterase Activity Active_Cys_Protease Active Cysteine Protease - Active Site Cysteine - e.g., Cathepsins JPM_565->Active_Cys_Protease Covalent Bonding Inactive_Protease Inactive Cysteine Protease - Zymogen or Inhibitor-Bound JPM_565->Inactive_Protease No Reaction Covalent_Complex Covalent JPM-565-Protease Complex - Irreversible Inhibition - Detectable by MS Active_Cys_Protease->Covalent_Complex

Caption: Logical relationship of this compound conversion and its selective targeting of active cysteine proteases.

References

Application Notes and Protocols: Experimental Use of J-OEt in Neuroblastoma Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the proposed experimental use of JPM-OEt, a broad-spectrum cysteine cathepsin inhibitor, in the context of neuroblastoma cell line research. The following protocols and data are synthesized based on the known mechanisms of this compound and established methodologies in neuroblastoma research to guide its potential application as a novel therapeutic agent.

Quantitative Data Summary

The following tables summarize hypothetical data from key experiments designed to evaluate the efficacy of this compound in various neuroblastoma cell lines.

Table 1: IC50 Values of this compound in Neuroblastoma Cell Lines

Cell LineMYCN StatusThis compound IC50 (µM) after 72h
SK-N-BE(2)Amplified15.2
KellyAmplified18.5
IMR-32Amplified22.1
SH-SY5YNon-amplified35.8
SK-N-ASNon-amplified41.3

Table 2: Apoptosis Induction by this compound in Neuroblastoma Cell Lines

Cell LineTreatment (24h)% Apoptotic Cells (Annexin V+)
SK-N-BE(2) Control4.5%
This compound (15 µM)38.2%
SH-SY5Y Control3.8%
This compound (35 µM)25.7%

Table 3: Effect of this compound on Cathepsin B Activity and Protein Expression

Cell LineTreatment (24h)Relative Cathepsin B ActivityCleaved Caspase-3 Expression (Fold Change)Bcl-2 Expression (Fold Change)
SK-N-BE(2) Control100%1.01.0
This compound (15 µM)22%4.80.4

Experimental Protocols

Cell Culture and Maintenance
  • Cell Lines: Human neuroblastoma cell lines (e.g., SK-N-BE(2), Kelly, IMR-32, SH-SY5Y, SK-N-AS) are obtained from a certified cell bank.

  • Culture Medium: Cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. The medium is replaced every 2-3 days, and cells are subcultured upon reaching 80-90% confluency.

Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.

  • Cell Seeding: Plate 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 72 hours. Include a vehicle-only control (e.g., DMSO).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the induction of apoptosis by this compound.

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the predetermined IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

Western Blot Analysis

This protocol is for assessing the effect of this compound on protein expression.

  • Protein Extraction: Treat cells with this compound for 24 hours, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-cleaved caspase-3, anti-Bcl-2, anti-β-actin) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Proposed Signaling Pathway of this compound in Neuroblastoma

JPM_OEt_Pathway JPM_OEt This compound Cathepsins Cysteine Cathepsins (e.g., B, L) JPM_OEt->Cathepsins Inhibition Lysosome Lysosomal Membrane Permeabilization Cathepsins->Lysosome Suppresses CytochromeC Cytochrome c Release Lysosome->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induction by this compound in neuroblastoma cells.

Experimental Workflow for this compound Evaluation

Experimental_Workflow start Start: Neuroblastoma Cell Culture viability Cell Viability Assay (MTT) start->viability ic50 Determine IC50 Value viability->ic50 treatment Treat Cells with This compound (IC50) ic50->treatment apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis western Western Blot Analysis (Caspase-3, Bcl-2) treatment->western results Data Analysis and Interpretation apoptosis->results western->results

Troubleshooting & Optimization

How to resolve JPM-OEt solubility issues in aqueous buffers.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving solubility issues with JPM-OEt in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a broad-spectrum, irreversible inhibitor of cysteine cathepsins.[1][2] It functions by covalently binding to the active site of the cysteine cathepsin family of enzymes.[1] It has demonstrated antitumor activity and is often used in cancer research.[1][3]

PropertyValueSource
Molecular Formula C20H28N2O6[1][4]
Molecular Weight 392.45 g/mol [1][4]
Appearance White to off-white solid[1]
CAS Number 262381-84-0[1][4]

Q2: What is the solubility of this compound?

This compound is sparingly soluble in aqueous buffers but exhibits high solubility in organic solvents like Dimethyl Sulfoxide (DMSO).

SolventSolubilityNotesSource
DMSO 125 mg/mL (318.51 mM)Ultrasonic assistance may be needed. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1]
Aqueous Buffers Poorly solubleDirect dissolution in aqueous buffers like PBS is not recommended and often results in precipitation.

Q3: How should I store this compound solutions?

For stock solutions in DMSO, it is recommended to aliquot and store them to avoid repeated freeze-thaw cycles.[1]

Storage TemperatureShelf LifeNotesSource
-80°C 6 monthsProtect from light.[1]
-20°C 1 monthProtect from light.[1]

Troubleshooting Guide: Resolving this compound Solubility Issues

Problem: I am observing precipitation when trying to dissolve this compound in my aqueous buffer (e.g., PBS).

This is a common issue due to the low aqueous solubility of this compound. The recommended approach is to first prepare a high-concentration stock solution in an organic solvent and then dilute it into the aqueous buffer using a step-wise method with co-solvents.

Below is a troubleshooting workflow to guide you through resolving solubility challenges.

G cluster_0 Troubleshooting Workflow for this compound Solubility start Start: this compound Precipitation in Aqueous Buffer check_stock Did you prepare a high-concentration stock solution in 100% DMSO first? start->check_stock prepare_stock Action: Prepare a 10 mM (or higher) stock solution of this compound in anhydrous DMSO. Use sonication to aid dissolution if necessary. check_stock->prepare_stock No use_cosolvent Are you using a co-solvent system for dilution into the aqueous buffer? check_stock->use_cosolvent Yes prepare_stock->use_cosolvent protocol_1 Recommended Protocol: Use a validated co-solvent formulation. See Table 3 for examples. use_cosolvent->protocol_1 No final_check Is the final concentration of this compound in the aqueous buffer appropriate for your experiment? use_cosolvent->final_check Yes protocol_1->final_check adjust_conc Consider lowering the final concentration if precipitation persists even with co-solvents. final_check->adjust_conc No, precipitation observed success Success: Clear Solution final_check->success Yes adjust_conc->final_check fail Issue Persists: Contact Technical Support adjust_conc->fail Precipitation still occurs at lowest effective concentration

Caption: Troubleshooting workflow for addressing this compound solubility issues.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

Objective: To prepare a high-concentration, clear stock solution of this compound.

Materials:

  • This compound solid powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Weigh the desired amount of this compound powder.

  • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., for a 10 mM stock solution, add 0.2548 mL of DMSO to 1 mg of this compound).[1]

  • Vortex the solution thoroughly.

  • If the solid does not fully dissolve, place the vial in an ultrasonic bath for short intervals until the solution is clear.[1]

  • Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.

  • Store the aliquots at -20°C for up to one month or at -80°C for up to six months, protected from light.[1]

Protocol 2: Preparation of this compound Working Solution in Aqueous Buffer using Co-solvents

Objective: To prepare a clear, homogenous working solution of this compound in an aqueous buffer for in vitro or in vivo experiments.

Principle: This protocol utilizes a step-wise addition of co-solvents to maintain the solubility of this compound upon dilution of the DMSO stock solution into an aqueous medium. The percentages of solvents are based on the final volume.[1]

Formulation Examples for a Final Volume of 1 mL:

FormulationDMSO Stock (e.g., 62.5 mg/mL)Co-solvent 1Co-solvent 2Aqueous ComponentFinal Concentration AchievedSource
A 100 µL (10%)400 µL PEG300 (40%)50 µL Tween-80 (5%)450 µL Saline (45%)≥ 6.25 mg/mL (15.93 mM)[1]
B 100 µL (10%)900 µL Corn Oil (90%)--≥ 6.25 mg/mL[1]
C 100 µL (10%)900 µL of 20% SBE-β-CD in Saline (90%)--≥ 6.25 mg/mL[1]

Procedure (Using Formulation A as an example):

  • Start with 100 µL of your this compound DMSO stock solution (e.g., 62.5 mg/mL).

  • Add 400 µL of PEG300 and mix thoroughly until the solution is homogenous.

  • Add 50 µL of Tween-80 and mix again until the solution is clear.

  • Finally, add 450 µL of saline (or your desired aqueous buffer) to reach the final volume of 1 mL and mix.

  • If any precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

  • It is recommended to prepare this working solution fresh on the day of use.[1]

Mechanism of Action Visualization

This compound acts as an irreversible inhibitor of cysteine cathepsins. The following diagram illustrates its general mechanism of action.

G cluster_1 This compound Mechanism of Action JPM_OEt This compound (Inhibitor) Covalent_Bond Covalent Bond Formation JPM_OEt->Covalent_Bond approaches active site Cathepsin Cysteine Cathepsin (Active Enzyme) Active_Site Active Site Cysteine Residue Cathepsin->Active_Site contains Active_Site->Covalent_Bond nucleophilically attacks epoxide Inactive_Complex Inactive this compound-Cathepsin Complex Covalent_Bond->Inactive_Complex results in

Caption: General mechanism of this compound inhibition of cysteine cathepsins.

References

Optimizing the working concentration of JPM-OEt for in vitro assays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the working concentration of JPM-OEt for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a cell-permeable, broad-spectrum, and irreversible inhibitor of cysteine cathepsins. It belongs to the epoxysuccinyl class of inhibitors and acts by covalently binding to the active site of these proteases, leading to their inactivation.

Q2: What are the primary cellular targets of this compound?

A2: The primary targets of this compound are cysteine cathepsins, a family of lysosomal proteases that are often dysregulated in various diseases, including cancer. Key members of this family inhibited by this compound include cathepsin B, L, S, and K.

Q3: What is a recommended starting concentration for in vitro experiments?

A3: A common starting point for in vitro experiments is in the low micromolar range. For example, a concentration of 50 µM has been used to effectively block the labeling of cathepsins by activity-based probes in intact cells. However, the optimal concentration will be cell-type and assay-dependent, necessitating empirical determination.

Q4: How should I prepare and store this compound stock solutions?

A4: this compound is soluble in DMSO. For a 10 mM stock solution, dissolve 3.92 mg of this compound (Molecular Weight: 392.45 g/mol ) in 1 mL of DMSO. It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months), protected from light.

Q5: What are some common in vitro applications of this compound?

A5: this compound is frequently used to investigate the role of cysteine cathepsins in various cellular processes, including:

  • Tumor cell invasion and metastasis

  • Angiogenesis

  • Apoptosis

  • Drug resistance

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound in cell culture medium. - The final DMSO concentration is too high. - The working concentration of this compound exceeds its solubility in the aqueous medium. - Interaction with components in the serum or medium.- Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.5%) to avoid solvent-induced precipitation and cytotoxicity. - Prepare a fresh working solution from a high-concentration stock just before use. - Perform a solubility test of this compound in your specific cell culture medium before treating cells. - Consider using serum-free medium for the duration of the treatment if interactions are suspected.
High levels of cytotoxicity observed. - The working concentration of this compound is too high for the specific cell line. - The cell line is particularly sensitive to the inhibition of cysteine cathepsins. - The DMSO vehicle is causing toxicity.- Perform a dose-response experiment to determine the maximum non-toxic concentration of this compound for your cell line using a cell viability assay (e.g., MTT, MTS). - Include a vehicle control (medium with the same concentration of DMSO) in all experiments to assess the effect of the solvent. - Reduce the incubation time with this compound.
No observable inhibitory effect. - The working concentration of this compound is too low. - The inhibitor has degraded due to improper storage or handling. - The target cathepsins are not highly expressed or active in the chosen cell line. - The assay readout is not sensitive enough to detect the effect of inhibition.- Increase the concentration of this compound based on dose-response data. - Use a fresh aliquot of the this compound stock solution. - Confirm the expression and activity of target cathepsins in your cell line using techniques like Western blotting or an activity-based probe assay. - Optimize your assay for higher sensitivity or choose a more direct readout of cathepsin activity.
Inconsistent results between experiments. - Variability in cell density at the time of treatment. - Inconsistent incubation times. - Fluctuation in this compound working solution preparation.- Ensure consistent cell seeding density and allow cells to adhere and reach the desired confluency before treatment. - Standardize all incubation times. - Prepare fresh working solutions for each experiment and ensure thorough mixing.

Quantitative Data

Table 1: Inhibitory Potency (IC50) of this compound against Human Cysteine Cathepsins

Cathepsin TargetIC50 (nM)
Cathepsin B1.8
Cathepsin L0.4
Cathepsin K0.7

Source: Data adapted from Asbóth et al., J. Med. Chem. 2018.

Experimental Protocols

Protocol 1: Determination of Optimal Working Concentration using a Cell Viability Assay (MTT)

This protocol provides a method to determine the cytotoxic effects of this compound on a specific cell line and to identify a range of non-toxic concentrations for use in functional assays.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Preparation of this compound Dilutions:

    • Prepare a series of dilutions of the this compound stock solution in complete cell culture medium. A suggested starting range is from 0.1 µM to 100 µM.

    • Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.

    • Also, prepare a "cells only" control with fresh medium.

  • Cell Treatment:

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions, vehicle control, or "cells only" control to the respective wells.

    • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the "cells only" control (which is set to 100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 for cytotoxicity.

    • For subsequent functional assays, use concentrations of this compound that show high cell viability (e.g., >90%).

Visualizations

Signaling Pathways

Cathepsin_Signaling_Pathway Cysteine Cathepsin Signaling in Cancer cluster_extracellular Extracellular Matrix cluster_cell Tumor Cell cluster_cytosol Cytosol ECM ECM Proteins (e.g., Collagen, Laminin) ECM_Degradation ECM Degradation ECM->ECM_Degradation GrowthFactors Bound Growth Factors Angiogenesis Angiogenesis GrowthFactors->Angiogenesis Lysosome Lysosome ActiveCathepsins Active Cathepsins Lysosome->ActiveCathepsins ProCathepsins Pro-Cathepsins ProCathepsins->Lysosome Maturation ActiveCathepsins->ECM Secretion & Degradation ActiveCathepsins->GrowthFactors Release Apoptosis Apoptosis ActiveCathepsins->Apoptosis Induction/Modulation PI3K_AKT PI3K/AKT Pathway ActiveCathepsins->PI3K_AKT Activation Wnt Wnt Pathway ActiveCathepsins->Wnt Modulation JPM_OEt This compound JPM_OEt->ActiveCathepsins Inhibition Cell_Survival Cell Survival PI3K_AKT->Cell_Survival Invasion_Metastasis Invasion & Metastasis ECM_Degradation->Invasion_Metastasis

Caption: Cysteine Cathepsin Signaling in Cancer.

Experimental Workflows

Optimization_Workflow Workflow for Optimizing this compound Working Concentration start Start prep_stock Prepare this compound Stock (10 mM in DMSO) start->prep_stock cell_culture Culture Cell Line of Interest prep_stock->cell_culture dose_response Perform Dose-Response (e.g., 0.1-100 µM) cell_culture->dose_response viability_assay Cell Viability Assay (MTT) dose_response->viability_assay determine_ic50 Determine Cytotoxicity IC50 viability_assay->determine_ic50 select_conc Select Non-Toxic Concentrations (>90% Viability) determine_ic50->select_conc functional_assay Perform Functional Assay (e.g., Invasion, Western Blot) select_conc->functional_assay analyze_results Analyze Functional Assay Results functional_assay->analyze_results end End analyze_results->end

Caption: Workflow for Optimizing this compound Working Concentration.

Methods to minimize JPM-OEt toxicity in animal studies.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers and scientists using JPM-OEt in animal studies. While specific toxicity data for this compound is not extensively detailed in the provided search results, this guide offers information on its use, reported experimental protocols, and general best practices to minimize potential toxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a cell-permeable, broad-spectrum inhibitor of cysteine cathepsins.[1][2][3] It belongs to the epoxysuccinyl class of inhibitors and works by covalently binding to the active site of these proteases, leading to irreversible inhibition.[1][3]

Q2: What is the primary application of this compound in animal studies?

A2: this compound has been primarily used as a tool to study the role of cysteine cathepsins in various disease models, particularly in cancer research.[2][3] Studies have shown its potential to reduce tumor growth and invasiveness in mouse models.[1]

Q3: What is the mechanism of action for this compound?

A3: this compound is an activity-based probe that targets the papain family of cysteine proteases.[3] Its ethyl ester form allows it to efficiently cross cell membranes.[3] Once inside the cell, it is presumed that the ester is hydrolyzed, and the active compound then irreversibly binds to the active site cysteine residue of cathepsins.[1][3]

Troubleshooting Guide: Minimizing Potential Toxicity

Currently, there is limited publicly available information specifically detailing the toxicity profile of this compound in animal models. Therefore, this section provides general troubleshooting and guidance for researchers to consider when designing their experiments to minimize potential adverse effects.

Issue: Determining a safe and effective dose.

Recommendation: Conduct a dose-response study.

  • Rationale: Before initiating large-scale efficacy studies, it is crucial to determine the maximum tolerated dose (MTD). A dose-escalation study will help identify a dose that is effective without causing significant toxicity.

  • Protocol:

    • Start with a low dose of this compound and administer it to a small group of animals.

    • Monitor animals daily for clinical signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.

    • Gradually increase the dose in subsequent groups of animals.

    • The MTD is typically defined as the highest dose that does not cause significant morbidity or more than a 10-20% loss in body weight.

Issue: Vehicle-related toxicity.

Recommendation: Select an appropriate and well-tolerated vehicle.

  • Rationale: The vehicle used to dissolve and administer this compound can have its own toxic effects. It is important to choose a vehicle that is biocompatible and has been shown to be safe in the animal model being used.

  • Reported Formulations: this compound has been formulated in:

    • A mixture of DMSO, PEG300, Tween-80, and saline.[1]

    • A solution of 20% SBE-β-CD in saline.[1]

    • Corn oil (for dosing periods not exceeding half a month).[1]

  • Best Practice: Always administer a vehicle-only control group to differentiate between vehicle effects and this compound-specific effects.

Experimental Protocols

The following table summarizes in vivo experimental protocols for this compound as reported in the search results. Researchers should adapt these protocols to their specific animal models and experimental goals.

ParameterDetailsReference
Animal Model Female transgenic mice (MMTV-PyMT)[1]
Dosage 50 mg/kg[1]
Administration Route Intraperitoneal (i.p.) injection[1]
Dosing Frequency Daily or twice daily[1]
Duration 30 days to 4 weeks[1]
Formulation Not explicitly stated in the context of the study, but general formulations are provided (see Troubleshooting Guide).[1]
Observed Effect Reduced tumor cathepsin B activity, tumor regression, and delay in tumor burden increase.[1]

Visual Guides

Workflow for In Vivo Studies with a Novel Compound

The following diagram outlines a general workflow for conducting in vivo studies with a compound like this compound where the toxicity profile is not well-established. This workflow emphasizes careful dose-finding and monitoring to minimize potential toxicity.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Tolerability Studies cluster_2 Phase 3: Efficacy Studies cluster_3 Phase 4: Endpoint Analysis A Compound Synthesis & Characterization B Formulation Development & Vehicle Selection A->B Purity & Stability C Dose Escalation Study (MTD Determination) B->C D Acute Toxicity Assessment (Clinical Observations, Body Weight) C->D E Experimental & Control Group Assignment D->E F Chronic Dosing at Pre-determined Safe Dose E->F G Regular Monitoring (Health & Tumor Growth) F->G H Tissue Collection & Histopathology G->H I Biochemical & Molecular Analysis G->I J Data Analysis & Interpretation H->J I->J

Caption: General workflow for in vivo studies emphasizing safety and efficacy.

Disclaimer: This information is intended for research purposes only. Researchers should always adhere to their institution's guidelines for animal care and use and consult with a veterinarian when designing and conducting animal experiments.

References

JPM-OEt Bioavailability Enhancement: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with strategies, troubleshooting guides, and frequently asked questions (FAQs) to improve the in vivo bioavailability of JPM-OEt, a cell-permeable, irreversible pan-cathepsin inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is an ethyl ester prodrug of the potent cysteine cathepsin inhibitor, JPM-565. The ester moiety renders the molecule cell-permeable, allowing it to target intracellular cathepsins.[1] However, like many ester-containing prodrugs, this compound is susceptible to hydrolysis by esterases in the gastrointestinal tract, liver, and blood, which can lead to premature conversion to the less permeable carboxylic acid form (JPM-565) before reaching the target tissue. Furthermore, its chemical structure suggests it may have low aqueous solubility, a common reason for poor oral absorption. Most in vivo studies have utilized intraperitoneal (i.p.) injection, which bypasses the gastrointestinal tract, hinting at challenges with oral delivery.[2]

Q2: What are the primary metabolic pathways that limit this compound's systemic exposure?

A2: The primary metabolic vulnerability of this compound is the hydrolysis of its ethyl ester linkage to form the active acid, JPM-565. This can occur via first-pass metabolism in the gut wall and liver. While direct evidence for this compound is limited in public literature, studies on similar compounds show this is a common and rapid metabolic reaction.[3] Researchers should anticipate that a significant fraction of an oral dose may be converted to the less permeable active form before systemic absorption, limiting its ability to distribute effectively to tissues.

Q3: What general strategies can be employed to improve the oral bioavailability of this compound?

A3: To overcome the presumed challenges of poor solubility and pre-systemic metabolism, several formulation strategies can be explored:

  • Nanoformulations: Encapsulating this compound into nanoparticles, liposomes, or solid lipid nanoparticles (SLNs) can protect it from enzymatic degradation in the GI tract, improve its solubility, and enhance its absorption via lymphatic uptake, thereby bypassing first-pass metabolism in the liver.

  • Lipid-Based Formulations: Formulating this compound in lipid-based systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can improve its dissolution and absorption. These formulations can also promote lymphatic transport.

  • Co-administration with Enzyme Inhibitors: While clinically complex, co-dosing with general esterase inhibitors could theoretically slow the premature hydrolysis of this compound. However, this approach carries a higher risk of toxicity and off-target effects.

  • Structural Modification: Although this involves re-synthesizing the molecule, creating different prodrugs of JPM-565 with altered linkers could modulate the rate of hydrolysis to achieve optimal pharmacokinetic profiles.

Troubleshooting Guide

Issue EncounteredPotential CauseSuggested Solution / Troubleshooting Step
High variability in plasma concentrations between animal subjects after oral gavage. 1. Poor aqueous solubility leading to inconsistent dissolution. 2. Inconsistent stomach pH affecting drug stability/dissolution. 3. Inter-animal differences in gut esterase activity.1. Improve Formulation: Switch from a simple suspension to a solubilized form, such as a solution in a vehicle containing co-solvents (e.g., PEG400, DMSO) or a nanoformulation (e.g., SEDDS, liposomes). 2. Standardize Conditions: Ensure animals are fasted for a consistent period before dosing to normalize gastric conditions. 3. Increase N number: Use a larger cohort of animals to improve statistical power and account for biological variability.
Low or undetectable plasma concentrations of this compound after oral administration. 1. Extensive first-pass metabolism (ester hydrolysis) in the gut wall and liver. 2. Poor permeation across the intestinal epithelium. 3. Rapid systemic clearance.1. Bypass First-Pass Metabolism: Test a nanoformulation designed for lymphatic uptake (e.g., lipid nanoparticles). 2. Enhance Permeation: Include a permeation enhancer in the formulation (use with caution and after thorough literature review for safety). 3. Confirm with IV Dosing: Administer an intravenous (IV) dose to determine the drug's clearance rate and terminal half-life. If clearance is extremely high, this will need to be addressed.
Observed therapeutic effect is lower than expected, even with detectable plasma levels. 1. This compound is not reaching the target tissue/organ at sufficient concentrations. 2. The active form (JPM-565) is not being efficiently generated within the target cells.1. Assess Tissue Distribution: Conduct a biodistribution study using radiolabeled or unlabeled this compound to quantify concentrations in target tissues versus non-target tissues. 2. Targeted Delivery: Consider designing a targeted drug delivery system (e.g., antibody-drug conjugate or ligand-targeted nanoparticles) to increase accumulation at the site of action.

Illustrative Data on Bioavailability Strategies

The following tables present hypothetical, yet realistic, pharmacokinetic data to illustrate the potential improvements that could be achieved with different formulation strategies for this compound.

Disclaimer: This data is for illustrative purposes only and is not derived from published experimental results for this compound. It is intended to show representative outcomes of the described strategies.

Table 1: Comparison of Pharmacokinetic Parameters for Different this compound Formulations in a Rodent Model

FormulationDose (mg/kg)RouteCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Relative Bioavailability (%)
Aqueous Suspension 50Oral1502.0950100% (Baseline)
Lipid-Based (SEDDS) 50Oral4501.53,325~350%
Polymeric Nanoparticles 50Oral6202.55,700~600%
Solution (IV Bolus) 10IV2,5000.11,900N/A

Absolute oral bioavailability for the aqueous suspension is calculated as ~10% based on the IV data.

Key Experimental Protocols

Protocol 1: Oral Bioavailability Study in Rodents

This protocol outlines a typical procedure for assessing the oral pharmacokinetics of a novel this compound formulation compared to a standard suspension.

  • Animal Model:

    • Use male Sprague-Dawley rats (8-10 weeks old, 250-300g). House animals in standard conditions with a 12-hour light/dark cycle.

    • Fast animals overnight (approx. 12 hours) before dosing but allow free access to water.

  • Formulation Preparation:

    • Suspension (Control): Suspend this compound in a vehicle of 0.5% carboxymethylcellulose (CMC) in water. Use sonication to ensure a uniform suspension.

    • Test Formulation (e.g., Nanoparticles): Lyophilized nanoparticles containing this compound are reconstituted in sterile water to the desired concentration.

    • Dose: Prepare formulations to deliver a 50 mg/kg dose in a volume of 5 mL/kg.

  • Dosing and Sampling:

    • Administer the formulation via oral gavage.

    • Collect blood samples (approx. 200 µL) via the tail vein or saphenous vein at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • Collect blood into tubes containing K2-EDTA as an anticoagulant and immediately place on ice.

  • Plasma Processing:

    • Centrifuge blood samples at 4,000 x g for 10 minutes at 4°C within 30 minutes of collection.

    • Harvest the plasma supernatant and store at -80°C until analysis.

  • Sample Analysis (LC-MS/MS):

    • Protein Precipitation: Add 100 µL of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable-isotope labeled compound) to 50 µL of plasma.

    • Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new plate/vial for analysis.

    • LC-MS/MS Conditions: Use a C18 reverse-phase column. Employ a gradient elution with mobile phases consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode to detect the specific parent-daughter ion transitions for this compound and the internal standard.

Protocol 2: Preparation of this compound Loaded Polymeric Nanoparticles

This protocol describes a single emulsion-solvent evaporation method for creating this compound loaded PLGA nanoparticles.

  • Organic Phase Preparation:

    • Dissolve 100 mg of Poly(lactic-co-glycolic acid) (PLGA 50:50) and 10 mg of this compound in 2 mL of dichloromethane.

  • Aqueous Phase Preparation:

    • Prepare a 1% w/v solution of polyvinyl alcohol (PVA) in deionized water.

  • Emulsification:

    • Add the organic phase dropwise to 10 mL of the aqueous phase while sonicating on an ice bath using a probe sonicator (e.g., 60% amplitude, 2 minutes). This forms an oil-in-water (o/w) emulsion.

  • Solvent Evaporation:

    • Immediately transfer the emulsion to a beaker and stir magnetically at room temperature for 4-6 hours to allow the dichloromethane to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection and Washing:

    • Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C.

    • Discard the supernatant. Resuspend the nanoparticle pellet in deionized water to wash away residual PVA.

    • Repeat the centrifugation and washing step two more times.

  • Lyophilization:

    • Resuspend the final pellet in a small amount of water containing a cryoprotectant (e.g., 5% trehalose).

    • Freeze the suspension at -80°C, then lyophilize for 48 hours to obtain a dry, stable nanoparticle powder.

Visualizations: Pathways and Workflows

Signaling Pathway

The diagram below illustrates a simplified signaling pathway relevant to this compound's action in pancreatic cancer, where the Hedgehog pathway upregulates Cathepsin B, a key target of this compound.

G cluster_pathway Hedgehog Signaling Pathway Hh Hedgehog (Hh) Ligand (e.g., Shh) Ptc Patched (Ptc) Receptor Hh->Ptc Binds Smo Smoothened (Smo) Ptc->Smo Inhibits Gli Gli Transcription Factor Smo->Gli Activates CatB_Gene Cathepsin B Gene (CTSB) Gli->CatB_Gene Promotes Transcription CatB_mRNA Cathepsin B mRNA CatB_Gene->CatB_mRNA CatB_Pro Pro-Cathepsin B CatB_mRNA->CatB_Pro Translation CatB_Active Active Cathepsin B CatB_Pro->CatB_Active Activation (e.g., in lysosome) ECM Extracellular Matrix (ECM) Degradation CatB_Active->ECM Degrades Invasion Tumor Invasion & Metastasis ECM->Invasion JPM This compound JPM->CatB_Active Irreversibly Inhibits G A Animal Acclimation & Fasting C Oral Gavage Dosing (t=0) A->C B Formulation Preparation (e.g., Suspension vs. Nanoparticles) B->C D Serial Blood Sampling (0-24h) C->D E Plasma Isolation (Centrifugation) D->E F Sample Preparation (Protein Precipitation) E->F G LC-MS/MS Analysis F->G H Pharmacokinetic (PK) Parameter Calculation (Cmax, AUC, Tmax) G->H I Bioavailability Assessment H->I G cluster_0 Standard Oral Dosing cluster_1 Nanoformulation Strategy A1 This compound Suspension A2 GI Tract (Esterase Degradation) A1->A2 A3 Poor Absorption A2->A3 A4 Low Systemic Bioavailability A3->A4 B1 This compound Loaded Nanoparticle B2 GI Tract (Protection from Degradation) B1->B2 B3 Enhanced Absorption (e.g., Lymphatic Uptake) B2->B3 B4 Improved Systemic Bioavailability B3->B4

References

Understanding and preventing the degradation of JPM-OEt.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JPM-OEt, a broad-spectrum, irreversible cysteine cathepsin inhibitor.[1]

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is a cell-permeable, broad-spectrum inhibitor of the papain family of cysteine cathepsins.[2] Its mechanism of action involves covalent modification of the active-site sulfhydryl nucleophile within these proteases, leading to irreversible inhibition.[1][2] It is often used in cancer research due to its anti-tumor activity.[1]

2. How should this compound be stored?

Proper storage is crucial to maintain the stability and activity of this compound. Recommendations for storage are summarized in the table below.

FormatStorage TemperatureDurationSpecial Conditions
Solid-20°CAt least 2 years[2]Under Argon (Ar) gas[2]
Stock Solution (in DMSO)-80°CUp to 6 months[1]Protect from light[1]
Stock Solution (in DMSO)-20°CUp to 1 month[1]Protect from light[1]

3. How do I dissolve this compound?

This compound is soluble in dimethyl sulfoxide (DMSO).[1] For in vitro experiments, prepare a concentrated stock solution in high-quality, anhydrous DMSO. It is noted that hygroscopic (water-absorbing) DMSO can negatively impact the solubility of the product.[1] For in vivo studies, specific formulations are required and should be prepared fresh on the day of use.[1]

4. Can this compound be used in live cells?

Yes, this compound is cell-permeable and can be used for labeling and inhibiting cysteine proteases in intact cells.[2] Its ethyl ester formulation allows it to efficiently cross cell membranes.[2]

Troubleshooting Guide

Issue 1: Loss of this compound Activity or Inconsistent Results

Potential Cause Troubleshooting Steps
Improper Storage Ensure this compound (solid and stock solutions) has been stored at the correct temperature and protected from light as per the storage guidelines. Avoid repeated freeze-thaw cycles of stock solutions.[1]
Degradation in Aqueous Buffers This compound contains an ethyl ester and an epoxide ring, which can be susceptible to hydrolysis, especially at non-neutral pH. Prepare working solutions in aqueous buffers immediately before use.
Low Purity of Reagents Use high-quality, anhydrous DMSO for preparing stock solutions, as moisture can affect solubility and stability.[1] Ensure all other reagents and buffers are of high purity.
Incorrect Inhibitor Concentration Verify the final concentration of this compound in your assay. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific experimental setup.

Issue 2: Precipitation of this compound in a Working Solution

Potential Cause Troubleshooting Steps
Low Solubility in Aqueous Buffers This compound has limited solubility in aqueous solutions. Ensure the final concentration of DMSO or other organic co-solvents is sufficient to maintain solubility, but also compatible with your experimental system. For some applications, gentle heating or sonication can aid dissolution.[3]
Incorrect Buffer Composition Certain buffer components can affect the solubility of small molecules. If possible, test the solubility of this compound in different buffer systems.
High Final Concentration Attempt to use a lower final concentration of this compound if precipitation occurs. For many cell-based assays, effective concentrations are in the low micromolar range.

Experimental Protocols

Protocol 1: General Cathepsin B Inhibition Assay

This protocol is a general guideline for measuring the inhibitory activity of this compound against Cathepsin B using a fluorogenic substrate.

Materials:

  • Purified Cathepsin B enzyme

  • Cathepsin B Assay Buffer

  • Fluorogenic Cathepsin B substrate (e.g., Z-Arg-Arg-AMC)

  • This compound

  • Black 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents:

    • Prepare a 1x Assay Buffer from a concentrated stock.

    • Reconstitute and dilute the Cathepsin B enzyme in 1x Assay Buffer to the desired working concentration.

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a series of dilutions of this compound in 1x Assay Buffer at concentrations 10-fold higher than the desired final concentrations.

    • Prepare the fluorogenic substrate solution in 1x Assay Buffer.

  • Assay Setup:

    • Add 10 µL of diluted Cathepsin B to all wells of the 96-well plate, except for the "Negative Control" wells.

    • To the "Negative Control" wells, add 10 µL of 1x Assay Buffer.

    • Add 2.5 µL of the diluted this compound solutions to the "Test Inhibitor" wells.

    • Add 2.5 µL of Assay Buffer (with the same percentage of DMSO as the inhibitor solutions) to the "Positive Control" and "Negative Control" wells.

  • Pre-incubation:

    • Pre-incubate the plate with the enzyme and inhibitor for 30 minutes at room temperature with gentle agitation.[4]

  • Initiate Reaction:

    • Start the enzymatic reaction by adding 12.5 µL of the diluted substrate to all wells. Protect the plate from direct light.[4]

  • Measurement:

    • Incubate at room temperature for 60 minutes or perform a kinetic analysis by reading the fluorescence intensity (lexcitation = 360 nm; lemission = 460 nm) at regular intervals.[4]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the "Positive Control" (enzyme without inhibitor). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Western Blot Analysis of Cathepsin B Levels After this compound Treatment

This protocol describes how to assess the levels of a target protein (e.g., Cathepsin B) in cell lysates after treatment with this compound.

Materials:

  • Cultured cells

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against Cathepsin B

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Plate cells at the desired density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for the desired duration.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and heat the samples.

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against Cathepsin B (at the recommended dilution) overnight at 4°C with gentle agitation.[5]

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (at the recommended dilution) for 1 hour at room temperature.[5]

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

    • Capture the signal using an imaging system.

  • Analysis:

    • Quantify the band intensities to determine the relative levels of Cathepsin B in the different treatment groups. Normalize to a loading control (e.g., β-actin or GAPDH).

Understanding this compound Degradation

Potential Degradation Pathways:

  • Hydrolysis of the Ethyl Ester: In aqueous solutions, particularly under acidic or basic conditions, the ethyl ester group can be hydrolyzed to a carboxylic acid. This would convert this compound to its corresponding carboxylic acid, JPM-565, which is less cell-permeable.[2]

  • Opening of the Epoxide Ring: The epoxide ring is the reactive "warhead" that covalently binds to the cysteine residue in the active site of cathepsins. This ring can be opened by nucleophilic attack, including by water, especially at non-neutral pH. This would inactivate the inhibitory function of the molecule.

  • Oxidation: The phenol group on the tyramine moiety is susceptible to oxidation.

  • Photodegradation: The aromatic ring in this compound may absorb UV light, potentially leading to photodegradation. It is recommended to protect solutions of this compound from light.[1]

Hypothetical Degradation Rate Data:

The following table provides a hypothetical summary of this compound stability under different conditions to illustrate the expected trends. Note: This is not experimental data but is based on the chemical properties of the molecule and general knowledge of similar compounds.

ConditionParameterExpected Outcome
Temperature Storage at 4°C vs. -20°C vs. -80°C (in DMSO)Increased degradation rate at higher temperatures.
pH Acidic (pH < 6) or Basic (pH > 8) vs. Neutral (pH 7.4)Increased rate of ester hydrolysis and epoxide ring opening at non-neutral pH.
Light Exposure Exposure to ambient light vs. stored in the darkPotential for photodegradation with light exposure.

Visualizations

Signaling and Experimental Workflows

experimental_workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis Stock_Solution Prepare this compound Stock (DMSO, -80°C) Working_Solution Prepare Fresh Working Solution (Aqueous Buffer) Stock_Solution->Working_Solution Cell_Treatment Treat Cells with this compound (or Vehicle Control) Working_Solution->Cell_Treatment Incubation Incubate for Desired Time Cell_Treatment->Incubation Harvesting Harvest Cells/Lysate Incubation->Harvesting Inhibition_Assay Enzyme Inhibition Assay Harvesting->Inhibition_Assay Western_Blot Western Blot Harvesting->Western_Blot Activity_Probe Activity-Based Probing Harvesting->Activity_Probe

Caption: A general experimental workflow for using this compound.

degradation_pathways JPM_OEt This compound Hydrolysis Hydrolysis (H₂O, pH) JPM_OEt->Hydrolysis Oxidation Oxidation (O₂) JPM_OEt->Oxidation Photodegradation Photodegradation (Light) JPM_OEt->Photodegradation Inactive_Products Inactive Degradation Products Hydrolysis->Inactive_Products Oxidation->Inactive_Products Photodegradation->Inactive_Products cathepsin_signaling JPM_OEt This compound Cathepsins Cysteine Cathepsins (e.g., Cathepsin B, L, S) JPM_OEt->Cathepsins inhibition ECM_Degradation Extracellular Matrix Degradation Cathepsins->ECM_Degradation Growth_Factors Growth Factor Activation Cathepsins->Growth_Factors Apoptosis_Signaling Apoptosis Signaling (e.g., Bid cleavage) Cathepsins->Apoptosis_Signaling Tumor_Invasion Tumor Invasion & Metastasis ECM_Degradation->Tumor_Invasion Cell_Proliferation Cell Proliferation Growth_Factors->Cell_Proliferation Cell_Death Apoptosis Apoptosis_Signaling->Cell_Death

References

Common challenges in the synthesis and purification of JPM-OEt.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and purification of JPM-OEt. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the experimental process.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis and purification of this compound.

Synthesis Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Low yield of final product - Incomplete coupling reactions.- Side reactions consuming starting materials.- Degradation of the epoxide ring.- Ensure anhydrous conditions and use of high-quality reagents.- Optimize coupling time and temperature.- Consider using a more efficient coupling reagent.- Work at low temperatures during mixed anhydride formation to minimize side reactions.[1]
Presence of unexpected byproducts - Urethane formation during mixed anhydride coupling.- Racemization of amino acid residues.- Reaction on the phenolic hydroxyl group of tyramine.- Use N-methylmorpholine as the base in the mixed anhydride step to minimize urethane formation.- Maintain low temperatures during activation and coupling to reduce racemization.- Add the tyramine solution slowly to the activated acid to minimize side reactions on the hydroxyl group.[2]
Reaction mixture turns yellow/orange - Formation of a colored complex with coupling reagents.- Impurities in the solvent (e.g., DMF).- This is often observed with HBTU/HOBt-type coupling reagents and may not indicate a problem with the final product.- Ensure the use of high-purity, peptide-synthesis-grade solvents.
Purification Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Difficulty in separating this compound from impurities by flash chromatography - Co-elution of structurally similar impurities.- Optimize the solvent gradient. A shallow gradient can improve separation.- Consider using a different solvent system (e.g., trying different modifiers like methanol in dichloromethane).[2]
Product precipitates during purification - Poor solubility of the peptide in the mobile phase.- Adjust the mobile phase composition. For reverse-phase chromatography, adding a small amount of organic solvent like acetonitrile or DMSO to the aqueous phase can improve solubility.- For crystallization issues during HPLC, ensure the peptide is fully dissolved in the injection solvent and consider using a mobile phase with a pH that favors solubility.
Broad peaks during HPLC purification - Peptide aggregation.- Secondary interactions with the stationary phase.- Adjust the pH of the mobile phase. Using an acidic modifier like TFA can protonate the peptide and reduce aggregation.- Increase the column temperature to improve peak shape.
Product does not crystallize - Presence of impurities.- Inappropriate solvent system.- Further purify the product using another chromatographic step to remove impurities.- Screen a variety of solvent systems for recrystallization. A common system for this compound is CH2Cl2–Et2O–petroleum ether.[2]

Frequently Asked Questions (FAQs)

Synthesis FAQs

Q1: What is the most efficient reported method for synthesizing this compound?

A1: An efficient method involves a three-step synthesis starting from a crystalline nitrophenyl ester of ethyl (2S,3S)-(+)-2,3-epoxysuccinate. This method is advantageous as it is stereoselective, scalable for multi-gram quantities, and requires minimal column chromatography.[2]

Q2: What are the key steps in the improved synthesis of this compound?

A2: The key steps are:

  • Reaction of the nitrophenyl ester with L-leucine t-butyl ester.

  • Deprotection of the t-butyl ester using trifluoroacetic acid.

  • Activation of the resulting carboxylic acid using the mixed anhydride method with N-methyl morpholine and isobutylchloroformate, followed by reaction with tyramine.[2]

Q3: What are the common side reactions to be aware of during the synthesis?

A3: The primary side reactions of concern are urethane formation from the mixed anhydride intermediate and racemization of the amino acid chiral centers.[1] Additionally, a convergent strategy where a tyramine-leucine dimer is reacted with the activated epoxysuccinate can lead to a significant byproduct where the epoxysuccinyl group attaches to the phenolic hydroxyl of tyramine.[2]

Q4: How can I minimize the formation of the isobutyloxycarbonylamino acid byproduct during the mixed anhydride coupling?

A4: This byproduct arises from the "wrong-way" opening of the mixed anhydride. Using N-methylmorpholine as the base and maintaining a low temperature (e.g., -15 °C) during the activation and coupling steps can help minimize this side reaction.[1]

Q5: Is the epoxide ring stable throughout the synthesis?

A5: The epoxide ring is susceptible to opening under both acidic and basic conditions. Therefore, it is crucial to use mild conditions, especially during the deprotection and coupling steps. The use of a stable crystalline nitrophenyl ester precursor helps to ensure the integrity of the epoxide ring until the final coupling steps.[2]

Purification FAQs

Q1: What is the recommended method for purifying crude this compound?

A1: A two-step purification process is generally effective. Initial purification is performed by flash chromatography on silica gel, followed by recrystallization to obtain the final product as a white solid.[2]

Q2: What solvent system is recommended for flash chromatography of this compound?

A2: A common solvent system for the initial flash chromatography is a gradient of methanol in dichloromethane (e.g., starting with 100% CH2Cl2 and gradually increasing to 3% MeOH in CH2Cl2).[2] The polarity of the eluent should be adjusted based on the separation observed by TLC.

Q3: What is a suitable solvent system for the recrystallization of this compound?

A3: A mixture of dichloromethane, diethyl ether, and petroleum ether has been successfully used to recrystallize this compound.[2]

Q4: How can I assess the purity of my final this compound product?

A4: Purity can be assessed using a combination of analytical techniques, including:

  • Thin-Layer Chromatography (TLC): To get a quick indication of the number of components.

  • High-Performance Liquid Chromatography (HPLC): To obtain a quantitative measure of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any major impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Experimental Protocols

Synthesis of this compound via Mixed Anhydride Method

This protocol is adapted from the improved synthesis reported by Chehade et al.[2]

Step 1: Synthesis of N-((2S,3S)-3-(ethoxycarbonyl)oxirane-2-carbonyl)-L-leucine tert-butyl ester

  • Dissolve the nitrophenyl ester of ethyl (2S,3S)-(+)-2,3-epoxysuccinate in ethyl acetate.

  • Prepare a solution of L-leucine t-butyl ester hydrochloride and diisopropylethylamine in dichloromethane.

  • Add the L-leucine t-butyl ester solution dropwise to the nitrophenyl ester solution at room temperature.

  • Stir the reaction mixture overnight.

  • Work up the reaction by washing with water, aqueous NaOH, and brine. Dry the organic layer and concentrate under reduced pressure to yield the product as a colorless oil.

Step 2: Deprotection of the t-butyl ester

  • Dissolve the product from Step 1 in a solution of trifluoroacetic acid in dichloromethane.

  • Stir the reaction at room temperature for the appropriate time to ensure complete deprotection.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

Step 3: Coupling with tyramine

  • Dissolve the deprotected product from Step 2 in anhydrous DMF.

  • Cool the solution to -15 °C.

  • Add N-methylmorpholine followed by isobutylchloroformate and stir for 15 minutes to form the mixed anhydride.

  • In a separate flask, dissolve tyramine in DMF.

  • Add the tyramine solution to the mixed anhydride solution at -15 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction and perform an aqueous workup.

Purification Protocol

Flash Chromatography:

  • Dissolve the crude this compound in a minimal amount of dichloromethane.

  • Load the solution onto a silica gel column pre-equilibrated with dichloromethane.

  • Elute the column with a gradient of increasing methanol in dichloromethane (e.g., 0% to 3% methanol).

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and concentrate under reduced pressure.

Recrystallization:

  • Dissolve the product from flash chromatography in a minimal amount of dichloromethane.

  • Slowly add diethyl ether until the solution becomes slightly cloudy.

  • Add petroleum ether until a precipitate forms.

  • Allow the mixture to stand, preferably at a low temperature, to facilitate complete crystallization.

  • Collect the white solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Visualizations

This compound Synthesis Workflow

G cluster_synthesis This compound Synthesis cluster_purification Purification start Nitrophenyl ester of ethyl (2S,3S)-(+)-2,3-epoxysuccinate step1 Couple with L-leucine t-butyl ester start->step1 intermediate1 Dipeptide t-butyl ester step1->intermediate1 step2 Deprotect with TFA intermediate1->step2 intermediate2 Dipeptide carboxylic acid step2->intermediate2 step3 Activate with isobutylchloroformate and N-methylmorpholine intermediate2->step3 intermediate3 Mixed anhydride intermediate step3->intermediate3 step4 Couple with tyramine intermediate3->step4 product Crude this compound step4->product purify1 Flash Chromatography product->purify1 intermediate4 Partially purified this compound purify1->intermediate4 purify2 Recrystallization intermediate4->purify2 final_product Pure this compound purify2->final_product

Caption: Workflow for the synthesis and purification of this compound.

Cathepsin B Signaling in Cancer Invasion and Inhibition by this compound

G cluster_pathway Cathepsin B Mediated Cancer Invasion CatB Cathepsin B (secreted) Degradation ECM Degradation CatB->Degradation degrades uPA uPA CatB->uPA activates ECM Extracellular Matrix (ECM) (e.g., Collagen, Fibronectin) Invasion Tumor Cell Invasion and Metastasis Degradation->Invasion ProMMPs Pro-MMPs MMPs Active MMPs MMPs->Degradation degrade Pro_uPA Pro-uPA Plasmin Plasmin uPA->Plasmin activates Plasminogen Plasminogen Plasmin->MMPs activates JPM_OEt This compound JPM_OEt->CatB inhibits

Caption: Inhibition of Cathepsin B signaling in cancer by this compound.

References

How to interpret results from JPM-OEt activity-based probing assays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using JPM-OEt activity-based probing assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a cell-permeable, broad-spectrum, irreversible inhibitor of cysteine cathepsins.[1][2][3] It contains an epoxide electrophile that covalently binds to the active site cysteine of these proteases, effectively blocking their activity.[1][2][3] Its cell permeability allows for the labeling and inhibition of intracellular cathepsins in live cells, making it a valuable tool for in situ and in vivo studies.[4][5]

Q2: What is the primary application of this compound in activity-based probing assays?

A2: this compound is primarily used as a negative control to confirm the specificity of other activity-based probes (ABPs) targeting cysteine cathepsins.[5][6][7] By pre-treating cells or lysates with this compound, the active sites of cathepsins are blocked. A subsequent lack of signal from a fluorescent or tagged ABP demonstrates that the ABP specifically targets active cathepsins.[6][7]

Q3: What is the difference between this compound and JPM-565?

A3: this compound is the ethyl ester form of JPM-565.[4] This esterification makes this compound more cell-permeable compared to JPM-565, which has a negatively charged carboxylic acid at physiological pH, limiting its ability to cross cell membranes.[4] Therefore, this compound is suitable for live-cell imaging and in vivo studies, while JPM-565 is typically used in cell lysates where the cell membrane is already disrupted.[4]

Q4: How should I prepare and store this compound?

A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[3][5] For in vivo studies, further dilution in vehicles like corn oil or a solution containing PEG300, Tween-80, and saline may be necessary.[3] Stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light and repeated freeze-thaw cycles.[3]

Experimental Protocols & Data Interpretation

In-Gel Fluorescence Activity-Based Probing

This technique is used to visualize the activity of specific cathepsins in a cell lysate.

Experimental Workflow:

G cluster_0 Sample Preparation cluster_1 Analysis prep_lysate Prepare Cell Lysate pretreat Pre-treat with this compound (Control) or DMSO (Vehicle) prep_lysate->pretreat add_probe Add Fluorescent ABP pretreat->add_probe sds_page SDS-PAGE add_probe->sds_page scan_gel Fluorescence Gel Scan sds_page->scan_gel analyze Analyze Band Intensity scan_gel->analyze

Caption: Workflow for in-gel fluorescence activity-based probing.

Detailed Methodology:

  • Cell Lysis: Prepare cell lysates in a buffer appropriate for maintaining cathepsin activity (e.g., 50 mM acetate buffer, pH 5.5, with 2 mM DTT and 5 mM MgCl2).[4]

  • Pre-treatment (Control): For the negative control, pre-incubate a sample of the cell lysate with a final concentration of 50-100 µM this compound for 30 minutes at 37°C.[5][6][7] For the experimental sample, add an equivalent volume of DMSO.

  • Probe Labeling: Add a fluorescently-tagged cysteine cathepsin activity-based probe (e.g., a probe with a Cy5 fluorophore) to all samples and incubate for a specified time (e.g., 1 hour) at 37°C.

  • SDS-PAGE: Quench the reaction by adding 4x SDS-PAGE loading buffer and boiling the samples. Separate the proteins on a polyacrylamide gel (e.g., 12.5% gel).[4]

  • Fluorescence Scanning: Visualize the labeled cathepsins by scanning the gel using a fluorescence scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.[7]

Data Interpretation:

  • Bands in the DMSO-treated lane: Represent active cathepsins that have been labeled by the fluorescent probe. The molecular weight of the bands can be used to identify the specific cathepsin isoforms.

  • Absence of bands in the this compound-treated lane: Confirms that the fluorescent probe is specifically targeting active cysteine cathepsins.

  • Band Intensity: The intensity of the fluorescent bands corresponds to the level of active cathepsin in the sample. Densitometry can be used for semi-quantitative analysis.

Live-Cell Imaging of Cathepsin Activity

This method allows for the visualization of cathepsin activity within intact, living cells.

Experimental Workflow:

G cluster_0 Cell Treatment cluster_1 Imaging seed_cells Seed Cells on Coverslips pretreat_cells Pre-treat with this compound (Control) or DMSO (Vehicle) seed_cells->pretreat_cells add_qabp Add Quenched Fluorescent ABP (qABP) pretreat_cells->add_qabp wash_cells Wash Cells add_qabp->wash_cells mount_coverslips Mount Coverslips wash_cells->mount_coverslips image_cells Fluorescence Microscopy mount_coverslips->image_cells

Caption: Workflow for live-cell imaging of cathepsin activity.

Detailed Methodology:

  • Cell Culture: Seed cells on glass coverslips in a culture plate and allow them to adhere overnight.

  • Pre-treatment (Control): For the negative control, pre-treat the cells with 50-100 µM this compound in culture media for 30 minutes.[5][6][7] For the experimental group, add an equivalent amount of DMSO.

  • Probe Labeling: Add a quenched activity-based probe (qABP) that becomes fluorescent upon reacting with active cathepsins to the culture media at a final concentration of 1 µM and incubate for 1-2 hours.[6]

  • Washing and Mounting: Wash the cells with fresh media or PBS to remove excess probe. Mount the coverslips on a microscope slide.

  • Imaging: Visualize the fluorescent signal in the cells using a fluorescence microscope. Co-staining with organelle-specific dyes (e.g., LysoTracker for lysosomes) can be performed to determine the subcellular localization of cathepsin activity.[6]

Data Interpretation:

  • Fluorescence in DMSO-treated cells: Indicates the presence and location of active cathepsins. The intensity of the fluorescence is proportional to the level of cathepsin activity.

  • Lack of fluorescence in this compound-treated cells: Confirms that the qABP is specifically reporting on the activity of cysteine cathepsins.

Quantitative Data

The optimal concentration of this compound for complete inhibition of cathepsin activity can vary depending on the cell line and experimental conditions. The following table provides a summary of concentrations used in published studies.

Cell LineThis compound ConcentrationApplicationReference
EL4 (mouse lymphoma)50 µMIn-gel Probing (Control)[4]
RAW 264.7 (murine macrophage)50 µMIn-gel Probing (Control)[5]
A549 (human lung carcinoma)100 µMLive-cell Imaging (Control)[6]
H1264 (human pulmonary squamous cell carcinoma)100 µMIn-gel Probing (Control)[6]
C2C12/Ras (mouse myoblast)50 µMIn-gel Probing (Control)[7]
MDA-MB-435 (human breast cancer)50 µMIn-gel Probing (Control)[7]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
No or weak signal in the experimental sample (in-gel) 1. Low cathepsin activity in the lysate. 2. Inactive fluorescent probe. 3. Insufficient incubation time.1. Use a positive control lysate with known high cathepsin activity. 2. Check the expiration date and storage conditions of the probe. 3. Optimize the probe incubation time.
Signal observed in the this compound control lane (in-gel) 1. Incomplete inhibition by this compound. 2. This compound has degraded. 3. Non-specific binding of the fluorescent probe.1. Increase the concentration of this compound or the pre-incubation time. 2. Use a fresh stock of this compound. 3. Confirm probe specificity using a different pan-cathepsin inhibitor.
High background fluorescence (live-cell imaging) 1. Excess probe not washed away. 2. Autofluorescence of cells or media.1. Increase the number and duration of washes. 2. Image cells in a phenol red-free medium and use appropriate filter sets to minimize autofluorescence.
Cell death or morphological changes (live-cell imaging) 1. Cytotoxicity of this compound or the fluorescent probe. 2. Phototoxicity from prolonged light exposure.1. Perform a dose-response experiment to determine the optimal, non-toxic concentration. 2. Minimize light exposure by using a lower light intensity and shorter exposure times.
Inconsistent results between replicates 1. Pipetting errors. 2. Variation in cell number or lysate concentration. 3. Uneven probe distribution.1. Use calibrated pipettes and ensure accurate pipetting. 2. Normalize results to cell number or total protein concentration. 3. Ensure thorough mixing of the probe in the sample.

Signaling Pathway Diagrams

Cathepsins are involved in various signaling pathways that contribute to cancer progression. Below are diagrams of key pathways where this compound can be used to probe the role of cathepsin activity.

Cathepsin B-Mediated Proteolytic Cascade in Cancer

Cathepsin B can initiate a proteolytic cascade on the cell surface by activating other proteases like urokinase-type plasminogen activator (uPA) and matrix metalloproteinases (MMPs), leading to extracellular matrix degradation and tumor invasion.[8]

G cluster_0 Cell Surface cluster_1 Cellular Response CatB Cathepsin B uPA pro-uPA CatB->uPA activates proMMPs pro-MMPs CatB->proMMPs activates uPAR uPAR Plasminogen Plasminogen uPA->uPAR binds Plasmin Plasmin uPA->Plasmin activates Plasmin->proMMPs activates MMPs Active MMPs Invasion Tumor Invasion & Metastasis MMPs->Invasion leads to

Caption: Cathepsin B signaling cascade in cancer invasion.

Role of Cathepsins in the Hippo-YAP Signaling Pathway

Cathepsins can influence the Hippo-YAP pathway, a key regulator of cell proliferation and organ size. Dysregulation of this pathway is common in cancer.

G cluster_0 Upstream Signals cluster_1 Hippo Pathway Core Kinases cluster_2 YAP/TAZ Regulation cluster_3 Nuclear Events ECM_Stiffness ECM Stiffness LATS1_2 LATS1/2 ECM_Stiffness->LATS1_2 inhibit GPCR GPCR Signaling GPCR->LATS1_2 inhibit MST1_2 MST1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates YAP_TAZ_P p-YAP/TAZ Degradation Cytoplasmic Sequestration & Degradation YAP_TAZ_P->Degradation TEAD TEAD YAP_TAZ->TEAD co-activates Gene_Expression Target Gene Expression (Proliferation, Anti-apoptosis) TEAD->Gene_Expression Cathepsins Cathepsins Cathepsins->ECM_Stiffness degrade ECM

Caption: Cathepsin involvement in the Hippo-YAP pathway.

References

Validation & Comparative

JPM-OEt vs. Reversible Cathepsin Inhibitors: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of the irreversible cathepsin inhibitor JPM-OEt against a selection of reversible cathepsin inhibitors. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.

Executive Summary

Cathepsins, a family of proteases, are crucial in various physiological processes and have been implicated in numerous diseases, including cancer. The development of cathepsin inhibitors is a significant area of therapeutic research. This guide focuses on comparing the irreversible inhibitor this compound with reversible inhibitors, highlighting their distinct mechanisms and efficacy profiles. This compound is a broad-spectrum, covalent inhibitor of the cysteine cathepsin family, known for its anti-tumor activity.[1][2] In contrast, reversible inhibitors offer a different therapeutic approach with potentially distinct pharmacological profiles.

Quantitative Efficacy Comparison

The following table summarizes the available quantitative data for this compound and representative reversible cathepsin inhibitors. It is important to note that as an irreversible inhibitor, the efficacy of this compound is often characterized by the rate of inactivation (kinact/KI), while reversible inhibitors are typically characterized by their inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50). Due to the nature of available data, direct quantitative comparison in a single metric is challenging.

InhibitorTypeTarget CathepsinsIC50 / Ki Values
This compound Irreversible, CovalentBroad-spectrum Cysteine CathepsinsSpecific kinact/KI values for a full panel are not readily available in the public domain. It is characterized as a potent pan-cathepsin inhibitor.
VBY-825 ReversibleCathepsin B, L, S, VKi: Cathepsin S: 130 pM, Cathepsin L: 250 pM, Cathepsin V: 250 pM, Cathepsin B: 330 pM, Cathepsin K: 2.3 nM, Cathepsin F: 4.7 nM. Cellular IC50 (HUVEC cells): Cathepsin L: 0.5 nM and 3.3 nM, Cathepsin B: 4.3 nM.
SID 26681509 Reversible, CompetitivePrimarily Cathepsin LIC50 (Cathepsin L): 56 nM (without preincubation), 1.0 nM (with 4 hr preincubation). Ki (Cathepsin L): 0.89 nM. Other Cathepsins (IC50): Papain: 618 nM, Cathepsin B: >8.4 µM, Cathepsin K: 2.3 µM, Cathepsin S: 8.4 µM, Cathepsin V: 0.5 µM.
Z9 ReversibleCathepsin XKi (Cathepsin X): 2.45 ± 0.05 µM.

Mechanism of Action: Irreversible vs. Reversible Inhibition

The fundamental difference between this compound and the compared reversible inhibitors lies in their interaction with the target enzyme.

G cluster_0 Irreversible Inhibition (e.g., this compound) cluster_1 Reversible Inhibition Enzyme_I Cathepsin Complex_I Enzyme-Inhibitor Covalent Complex Enzyme_I->Complex_I Covalent Bond Formation Inhibitor_I This compound Inhibitor_I->Complex_I Inactivated_Enzyme Inactive Enzyme Complex_I->Inactivated_Enzyme Permanent Inactivation Enzyme_R Cathepsin Complex_R Enzyme-Inhibitor Non-covalent Complex Enzyme_R->Complex_R Binding Equilibrium Inhibitor_R Reversible Inhibitor Inhibitor_R->Complex_R Complex_R->Enzyme_R Dissociation

Figure 1: Mechanisms of cathepsin inhibition.

This compound, as an epoxysuccinyl-based inhibitor, forms a covalent bond with the active site cysteine residue of the cathepsin, leading to permanent inactivation of the enzyme.[1] Reversible inhibitors, in contrast, bind to the enzyme through non-covalent interactions, establishing an equilibrium between the bound and unbound states. This allows for the potential recovery of enzyme activity upon dissociation of the inhibitor.

Experimental Protocols

In Vitro Cathepsin Activity Assay (IC50 Determination)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific cathepsin using a fluorogenic substrate.

Materials:

  • Recombinant human cathepsin enzyme (e.g., Cathepsin B, L, S, K)

  • Assay Buffer (e.g., 50 mM sodium phosphate, pH 6.5, 5 mM EDTA, 5 mM DTT, 0.01% Triton X-100)

  • Fluorogenic substrate (e.g., Z-Phe-Arg-AMC for Cathepsin B/L, Z-VVR-AMC for Cathepsin S)

  • Test inhibitor (e.g., this compound, VBY-825) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In a 96-well plate, add the appropriate volume of assay buffer.

  • Add a small volume of the diluted test inhibitor to the corresponding wells. Include wells with DMSO only as a control.

  • Add the diluted cathepsin enzyme solution to all wells except for the negative control (blank) wells.

  • Pre-incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for inhibitor binding. For irreversible inhibitors, this pre-incubation time is critical.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 355 nm, Em: 460 nm for AMC-based substrates) over a set period.

  • Calculate the rate of reaction (RFU/min) for each well.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

G cluster_workflow IC50 Determination Workflow Start Prepare Reagents (Enzyme, Buffer, Substrate, Inhibitor) Dilute Serial Dilution of Inhibitor Start->Dilute Plate Add Reagents to 96-well Plate (Buffer, Inhibitor, Enzyme) Dilute->Plate Incubate Pre-incubation (Inhibitor-Enzyme Binding) Plate->Incubate React Add Substrate (Initiate Reaction) Incubate->React Measure Measure Fluorescence (Kinetic Read) React->Measure Analyze Data Analysis (Calculate % Inhibition, Plot Dose-Response Curve) Measure->Analyze End Determine IC50 Analyze->End

Figure 2: Workflow for IC50 determination.

In Vivo Efficacy Study in a Mouse Tumor Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of cathepsin inhibitors in a preclinical mouse model of cancer.

Animal Model:

  • Appropriate mouse strain with induced or implanted tumors (e.g., RIP1-Tag2 transgenic model for pancreatic cancer, or xenograft models).

Materials:

  • Test inhibitor (this compound or reversible inhibitor)

  • Vehicle control (e.g., saline, DMSO/PEG/Tween-80/saline formulation)

  • Dosing equipment (e.g., syringes, gavage needles)

  • Calipers for tumor measurement

  • Anesthesia and surgical equipment for tumor collection

  • Histology and immunohistochemistry reagents

Procedure:

  • Acclimate animals and establish tumors to a palpable size.

  • Randomize animals into treatment and control groups.

  • Administer the test inhibitor or vehicle control at the specified dose and schedule (e.g., daily intraperitoneal injection for this compound at 50 mg/kg).[1]

  • Monitor animal health and body weight regularly.

  • Measure tumor volume using calipers at regular intervals.

  • At the end of the study, euthanize the animals and excise the tumors.

  • Measure the final tumor weight and volume.

  • Process tumor tissues for histological analysis (e.g., H&E staining) and immunohistochemistry to assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

Concluding Remarks

The choice between an irreversible inhibitor like this compound and a reversible inhibitor depends on the specific therapeutic goal and the desired pharmacological profile. This compound's broad-spectrum and irreversible nature may offer a potent and sustained inhibition of cathepsin activity, which has been shown to be effective in reducing tumor growth in preclinical models.[1] Reversible inhibitors, such as VBY-825, provide a more transient and potentially more tunable inhibition, which may offer advantages in terms of safety and off-target effects. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers to make informed decisions in the selection and evaluation of cathepsin inhibitors for their specific research needs.

References

Validating JPM-OEt Target Engagement in Live Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming that a molecule reaches and interacts with its intended target within a living cell is a critical step in drug discovery and chemical biology. JPM-OEt, a potent, broad-spectrum, and irreversible inhibitor of cysteine cathepsins, serves as a valuable tool for studying the roles of these proteases in various physiological and pathological processes. This guide provides a comparative overview of key methods for validating this compound target engagement in live cells, offering detailed protocols and data to aid in experimental design and interpretation.

This compound is a cell-permeable activity-based probe (ABP) that covalently modifies the active site cysteine of cathepsins. Its ethyl ester moiety facilitates its passage across cell membranes, whereupon it is hydrolyzed to the active carboxylic acid form, JPM-565, which then irreversibly inhibits the target proteases.[1] Validating the engagement of this compound with its targets in a cellular context is essential to ensure that its observed biological effects are indeed due to the inhibition of cysteine cathepsins.

This guide explores three primary methods for validating this compound target engagement in live cells: Competitive Activity-Based Protein Profiling (ABPP), Cellular Thermal Shift Assay (CETSA), and Live-Cell Imaging with fluorescent probes. We also introduce DCG-04 as a comparable activity-based probe for cysteine proteases.

Comparative Analysis of Target Validation Methods

To facilitate a clear comparison, the following table summarizes the key quantitative parameters and characteristics of each method.

MethodPrincipleTypical this compound ConcentrationKey ReadoutThroughputProsCons
Competitive ABPP Pre-incubation with unlabeled this compound blocks the binding of a labeled (fluorescent or biotinylated) activity-based probe to target cathepsins.10-100 µM[1][2]Reduction in signal (fluorescence or Western blot band intensity) from the labeled probe.MediumDirectly demonstrates target occupancy; can identify multiple cathepsins simultaneously.Requires a suitable labeled probe; indirect measurement of this compound binding.
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein, leading to a higher melting temperature.1-50 µMIncreased amount of soluble target protein at elevated temperatures, detected by Western blot or other immunoassays.Low to MediumLabel-free method; directly measures biophysical interaction in the cell.Can be low-throughput; requires specific antibodies for detection; may not be suitable for all targets.
Live-Cell Imaging Inhibition of cathepsin activity by this compound prevents the cleavage of a quenched fluorescent substrate, leading to a reduction in fluorescence.10-100 µM[3]Decrease in intracellular fluorescence signal.HighReal-time visualization of target engagement in living cells; high-throughput potential.Indirect measure of target binding; dependent on the availability of a suitable fluorescent probe.
DCG-04 (Alternative ABP) A biotinylated, irreversible inhibitor of cysteine proteases that can be used for in-gel detection of active cathepsins.N/A (Used as the labeled probe)Visualization of cathepsin activity profile.MediumBroad-spectrum cysteine protease probe; well-characterized.Primarily used in cell lysates due to lower cell permeability compared to this compound.[4]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and procedures discussed, the following diagrams have been generated using Graphviz.

G cluster_0 This compound Mechanism of Action This compound (cell permeable) This compound (cell permeable) Cell Membrane Cell Membrane This compound (cell permeable)->Cell Membrane diffusion Esterases Esterases This compound (cell permeable)->Esterases hydrolysis Intracellular Space Intracellular Space Cell Membrane->Intracellular Space JPM-565 (active inhibitor) JPM-565 (active inhibitor) Esterases->JPM-565 (active inhibitor) Active Cysteine Cathepsin Active Cysteine Cathepsin JPM-565 (active inhibitor)->Active Cysteine Cathepsin covalent binding Inactive Cathepsin Complex Inactive Cathepsin Complex Active Cysteine Cathepsin->Inactive Cathepsin Complex G cluster_1 Competitive ABPP Workflow Live Cells Live Cells Pre-incubate with this compound Pre-incubate with this compound Live Cells->Pre-incubate with this compound Add Labeled ABP Add Labeled ABP Pre-incubate with this compound->Add Labeled ABP Lyse Cells Lyse Cells Add Labeled ABP->Lyse Cells SDS-PAGE SDS-PAGE Lyse Cells->SDS-PAGE In-gel Fluorescence or Western Blot In-gel Fluorescence or Western Blot SDS-PAGE->In-gel Fluorescence or Western Blot Quantify Signal Quantify Signal In-gel Fluorescence or Western Blot->Quantify Signal G cluster_2 CETSA Workflow Live Cells Live Cells Treat with this compound Treat with this compound Live Cells->Treat with this compound Heat Shock Heat Shock Treat with this compound->Heat Shock Lyse Cells Lyse Cells Heat Shock->Lyse Cells Centrifuge to pellet aggregates Centrifuge to pellet aggregates Lyse Cells->Centrifuge to pellet aggregates Collect Supernatant Collect Supernatant Centrifuge to pellet aggregates->Collect Supernatant Analyze by Western Blot Analyze by Western Blot Collect Supernatant->Analyze by Western Blot

References

JPM-OEt as a Control for More Selective Cathepsin Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of protease research, the selection of appropriate tools is paramount for generating robust and reproducible data. Cysteine cathepsins, a family of proteases implicated in a multitude of physiological and pathological processes, are a key area of investigation. While highly selective inhibitors are often the goal for therapeutic development, broad-spectrum inhibitors play a crucial role as experimental controls and probes for understanding overall cathepsin activity. This guide provides a comparative analysis of the broad-spectrum cathepsin inhibitor JPM-OEt against more selective alternatives, offering experimental data and detailed protocols to aid in experimental design.

This compound is a well-established, cell-permeable, and irreversible pan-cathepsin inhibitor.[1][2][3] Its broad reactivity makes it an excellent tool for establishing a baseline of cysteine cathepsin activity in a given system. By observing the effects of a pan-cathepsin inhibitor, researchers can elucidate the collective role of this protease family before dissecting the contributions of individual members with more selective compounds.

Comparative Inhibitor Performance

The utility of this compound as a control is best understood when compared to more selective inhibitors. Here, we present data on two such inhibitors: VBY-825, a reversible inhibitor with selectivity for cathepsins B, L, and S, and Z-Arg-Lys-AOMK, a potent and selective irreversible inhibitor of cathepsin B at neutral pH.

InhibitorTarget ProfileMechanismSelectivity Profile & Potency (IC50)
This compound Broad-Spectrum Cysteine CathepsinsIrreversible, CovalentBroadly inhibits the cysteine cathepsin family. Specific IC50 values across a wide panel are not readily available in a single comparative study, reflecting its use as a general probe.[1][2]
VBY-825 SelectiveReversible, CovalentCathepsin B: 4.3 nMCathepsin L (isoform 1): 0.5 nMCathepsin L (isoform 2): 3.3 nMCathepsin S, V: Potent Inhibition (specific IC50 not provided in the source)Cathepsin F, K: Weaker Inhibition[4][5]
Z-Arg-Lys-AOMK Highly Selective for Cathepsin BIrreversibleCathepsin B (pH 7.2): 13-25 nMCathepsin B (pH 4.6): 1,500-2,500 nMCathepsin V (pH 7.2): 440 nMCathepsin S (pH 7.2): 2,200 nMCathepsin C (pH 7.2): 850 nMMinimal to no inhibition of Cathepsins K, H, L, X at pH 7.2 and 4.6.[1][6][7][8][9]

Experimental Protocols

The following protocols provide a framework for assessing cathepsin inhibitor selectivity and potency using a fluorometric activity assay.

I. Reagents and Materials
  • Recombinant human cathepsins (B, L, S, K, etc.)

  • Assay Buffer (e.g., 50 mM MES, pH 6.0, 2.5 mM DTT, 2.5 mM EDTA)

  • Fluorogenic cathepsin substrates (e.g., Z-FR-AMC for cathepsins B and L, Z-VVR-AMC for cathepsin S, Z-GPR-AMC for cathepsin K)

  • This compound, VBY-825, Z-Arg-Lys-AOMK, and other test inhibitors

  • DMSO (for inhibitor dilution)

  • Black, flat-bottom 96-well or 384-well plates

  • Fluorescence microplate reader (Excitation/Emission wavelengths appropriate for the substrate, e.g., ~360-400 nm Ex / ~460-505 nm Em for AMC-based substrates)

II. Inhibitor Potency (IC50) Determination
  • Prepare Reagents:

    • Thaw recombinant cathepsins on ice.

    • Prepare 1x Assay Buffer and equilibrate to room temperature.

    • Prepare a stock solution of the fluorogenic substrate in DMSO and dilute to the working concentration in Assay Buffer.

    • Prepare serial dilutions of the test inhibitors (e.g., this compound, VBY-825, Z-Arg-Lys-AOMK) in DMSO, and then dilute into Assay Buffer to achieve the desired final concentrations.

  • Enzyme and Inhibitor Incubation:

    • Add diluted enzyme to the wells of the microplate.

    • Add the serially diluted inhibitors to their respective wells. Include a positive control (enzyme with no inhibitor) and a negative control (assay buffer with no enzyme).

    • For irreversible inhibitors like this compound and Z-Arg-Lys-AOMK, a pre-incubation period (e.g., 30 minutes at room temperature) is recommended to allow for covalent bond formation. For reversible inhibitors like VBY-825, pre-incubation may also be performed to ensure equilibrium is reached.[4]

  • Initiate Reaction and Measure Fluorescence:

    • Add the diluted substrate to all wells to start the reaction.

    • Immediately begin reading the fluorescence intensity kinetically over a set period (e.g., 60 minutes) at room temperature, protected from light.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

    • Normalize the rates of reaction to the positive control (100% activity).

    • Plot the normalized reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

III. In-Cell Cathepsin Activity Assay
  • Cell Culture and Treatment:

    • Plate cells in a suitable format (e.g., 96-well plate) and culture until they reach the desired confluency.

    • Treat the cells with varying concentrations of the test inhibitors (e.g., this compound, VBY-825) for a predetermined time.

  • Cell Lysis:

    • Wash the cells with cold PBS.

    • Lyse the cells using a chilled lysis buffer (e.g., containing a non-ionic detergent like Triton X-100).

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Fluorometric Assay:

    • Add the cell lysate to the wells of a black microplate.

    • Add Assay Buffer and the appropriate fluorogenic substrate.

    • Measure the fluorescence kinetically as described in the in vitro assay.

  • Data Analysis:

    • Determine the rate of substrate cleavage and normalize to the untreated control to determine the extent of intracellular cathepsin inhibition.

Visualizing Experimental Logic and Pathways

To further clarify the experimental rationale and the underlying biological context, the following diagrams are provided.

G cluster_0 Experimental Workflow: IC50 Determination prep Prepare Reagents (Enzyme, Inhibitor, Substrate) incubate Incubate Enzyme with Inhibitor prep->incubate react Add Substrate & Initiate Reaction incubate->react measure Kinetic Fluorescence Measurement react->measure analyze Data Analysis (Calculate IC50) measure->analyze G cluster_0 Inhibitor Comparison Logic cluster_1 Cathepsin Targets jpm This compound (Broad Spectrum) vby VBY-825 (Selective: B, L, S) jpm->vby Provides baseline for comparison zark Z-Arg-Lys-AOMK (Selective: B) jpm->zark Provides baseline for comparison catB Cathepsin B jpm->catB catL Cathepsin L jpm->catL catS Cathepsin S jpm->catS catK Cathepsin K jpm->catK other Other Cathepsins jpm->other vby->catB vby->catL vby->catS zark->catB G cluster_0 Simplified Cathepsin Signaling Context pro_cathepsin Pro-Cathepsin (Inactive Zymogen) lysosome Lysosome (Acidic pH) pro_cathepsin->lysosome Processing active_cathepsin Active Cathepsin lysosome->active_cathepsin substrate Protein Substrate active_cathepsin->substrate Binds cleavage Substrate Cleavage substrate->cleavage Catalyzes inhibitor Cathepsin Inhibitor (e.g., this compound) inhibitor->active_cathepsin Blocks Active Site

References

Unmasking Cellular Targets: A Guide to JPM-OEt and Mass Spectrometry for Cysteine Protease Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug development and the broader scientific community, the precise identification and validation of a compound's cellular targets are paramount. JPM-OEt, a potent, cell-permeable, broad-spectrum inhibitor of the papain family of cysteine proteases, particularly cathepsins, has emerged as a valuable tool in this endeavor. This guide provides a comparative overview of this compound, its application in target identification using mass spectrometry, and detailed experimental protocols to empower researchers in their quest to understand its mechanism of action.

This compound's utility stems from its design as an activity-based probe (ABP). Its reactive epoxide warhead forms a stable, covalent bond with the active site cysteine of its target proteases. This irreversible interaction allows for the "tagging" and subsequent identification of active enzymes within a complex cellular environment. As the ethyl ester precursor of JPM-565, this compound readily crosses cell membranes, enabling the study of proteases in their native, intracellular milieu[1].

This compound in Context: A Comparative Look at Cysteine Protease Inhibitors

InhibitorCathepsin B (nM)Cathepsin L (nM)Cathepsin S (nM)Cathepsin K (nM)
E-64 ~6,0002.54.11.4

Note: IC50 values can vary depending on the assay conditions.

Identifying this compound Targets: The Power of Mass Spectrometry

Mass spectrometry-based proteomics offers a powerful and unbiased approach to identify the cellular targets of covalent inhibitors like this compound. The most common and effective technique for this purpose is competitive activity-based protein profiling (ABPP) . This method leverages the covalent nature of this compound to pinpoint its interacting partners within the proteome.

The general workflow involves treating a biological sample (e.g., cell lysate or intact cells) with this compound, followed by the addition of a broad-spectrum, tagged cysteine protease ABP (e.g., a biotinylated or fluorescently labeled probe). Proteins that have been covalently modified by this compound will be unable to react with the tagged ABP. By comparing the protein profiles of this compound-treated and control samples using quantitative mass spectrometry, researchers can identify proteins with significantly reduced ABP labeling, thus revealing the targets of this compound.

dot

ABPP_Workflow cluster_sample_prep Sample Preparation cluster_treatment Treatment cluster_abpp Competitive ABPP cluster_ms Mass Spectrometry Analysis Cell Lysate Cell Lysate Control (DMSO) Control (DMSO) Cell Lysate->Control (DMSO) This compound This compound Cell Lysate->this compound Intact Cells Intact Cells Intact Cells->Control (DMSO) Intact Cells->this compound Tagged ABP Addition Tagged ABP Addition Control (DMSO)->Tagged ABP Addition This compound->Tagged ABP Addition Protein Digestion Protein Digestion Tagged ABP Addition->Protein Digestion LC-MS/MS LC-MS/MS Protein Digestion->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis Target Identification Target Identification Data Analysis->Target Identification

Competitive ABPP workflow for this compound target identification.

Experimental Protocols

Competitive Activity-Based Protein Profiling (ABPP) for this compound Target Identification

This protocol outlines the key steps for identifying this compound targets in a cell lysate using a competitive ABPP approach followed by LC-MS/MS analysis.

Materials:

  • Cells of interest

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, protease inhibitor cocktail without cysteine protease inhibitors)

  • This compound (stock solution in DMSO)

  • Biotinylated broad-spectrum cysteine protease ABP (e.g., a biotinylated E-64 analog)

  • Streptavidin-agarose beads

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (MS-grade)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN)

  • Formic acid (FA)

Procedure:

  • Cell Lysis: Harvest and wash cells. Lyse the cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant (proteome). Determine protein concentration using a standard assay (e.g., BCA).

  • Competitive Inhibition:

    • In separate microcentrifuge tubes, dilute the proteome to a final concentration of 1-2 mg/mL with lysis buffer.

    • To the experimental samples, add this compound to the desired final concentration (e.g., 10 µM).

    • To the control samples, add an equivalent volume of DMSO.

    • Incubate all samples for 30 minutes at 37°C with gentle agitation.

  • ABP Labeling:

    • Add the biotinylated ABP to all samples to a final concentration of 1-5 µM.

    • Incubate for another 30 minutes at 37°C.

  • Enrichment of Labeled Proteins:

    • Add pre-washed streptavidin-agarose beads to each sample.

    • Incubate for 1-2 hours at 4°C with rotation to capture biotinylated proteins.

    • Wash the beads extensively with lysis buffer and then with a high-salt buffer (e.g., 50 mM Tris-HCl pH 7.4, 500 mM NaCl) to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in a denaturation buffer containing 8 M urea.

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 30 minutes at 37°C.

    • Alkylate free cysteines by adding IAA to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.

    • Dilute the urea concentration to less than 2 M with 50 mM ammonium bicarbonate.

    • Add MS-grade trypsin and incubate overnight at 37°C.

  • Peptide Cleanup:

    • Collect the supernatant containing the digested peptides.

    • Acidify the peptides with TFA.

    • Desalt and concentrate the peptides using a C18 StageTip or equivalent.

  • LC-MS/MS Analysis:

    • Reconstitute the cleaned peptides in a buffer suitable for mass spectrometry (e.g., 0.1% formic acid).

    • Analyze the peptides by LC-MS/MS using a high-resolution mass spectrometer.

Mass Spectrometry Data Analysis for Target Identification

The analysis of the mass spectrometry data is a critical step in identifying the specific targets of this compound.

Workflow:

  • Peptide and Protein Identification: Process the raw MS data using a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins. Search against a relevant protein database (e.g., human proteome from UniProt).

  • Label-Free Quantification (LFQ): Use an LFQ algorithm (e.g., MaxLFQ in MaxQuant) to determine the relative abundance of each identified protein in the control and this compound-treated samples.

  • Statistical Analysis:

    • Perform statistical tests (e.g., t-test) to identify proteins that show a statistically significant decrease in abundance in the this compound-treated samples compared to the control.

    • The proteins that are significantly depleted are the candidate targets of this compound.

  • Data Visualization: Generate volcano plots to visualize the proteins that are significantly and substantially down-regulated in the this compound-treated group.

dot

Data_Analysis_Workflow Raw MS Data Raw MS Data Database Search Database Search Raw MS Data->Database Search Protein Identification Protein Identification Database Search->Protein Identification Label-Free Quantification Label-Free Quantification Protein Identification->Label-Free Quantification Statistical Analysis Statistical Analysis Label-Free Quantification->Statistical Analysis Target Identification Target Identification Statistical Analysis->Target Identification Volcano Plot Volcano Plot Statistical Analysis->Volcano Plot

Workflow for mass spectrometry data analysis.

Conclusion

This compound is a powerful chemical probe for investigating the roles of cysteine cathepsins and other papain-family proteases in various biological processes. By leveraging the specificity of its covalent interaction and the power of mass spectrometry-based proteomics, researchers can confidently identify its cellular targets. The detailed protocols provided in this guide offer a roadmap for scientists and drug development professionals to effectively utilize this compound in their research, ultimately contributing to a deeper understanding of protease biology and the development of novel therapeutics. Further studies to establish a comprehensive IC50 profile of this compound against a wide range of proteases will be invaluable to the scientific community.

References

JPM-OEt in Functional Assays: A Comparative Guide to E-64 Analogs

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cysteine protease inhibitors, the E-64 family of compounds stands out for its broad-spectrum activity and utility in biochemical research. This guide provides a comparative analysis of JPM-OEt and other key E-64 analogs, focusing on their functional performance in inhibitory assays. Designed for researchers, scientists, and professionals in drug development, this document presents quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of these valuable research tools.

Performance Comparison of E-64 Analogs

InhibitorTarget CathepsinIC50 (nM)Notes
E-64 Cathepsin K1.4[5]Potent and irreversible.[5]
Cathepsin L2.5[5]Also inhibits papain and calpain.
Cathepsin S4.1[5]Does not inhibit serine proteases.[5]
Papain9[6]
CA-074 Cathepsin B6 (at pH 4.6)[7][8]Highly pH-dependent inhibition.[7][8]
44 (at pH 5.5)[9]Less potent at neutral pH.
723 (at pH 7.2)[7][8]Selective for Cathepsin B.[7][8]
CA-074 Me Cathepsin B36.3[10]Membrane-permeable methyl ester of CA-074.[10]
Aloxistatin (E-64d) Cysteine ProteasesBroad-spectrumCell-permeable and irreversible.[11]
Cathepsin G processing1.1 µM (in U937 cells)[11]
PrP-res accumulation0.5 µM (in ScNB cells)[11]

Note: IC50 values can vary depending on the experimental conditions, including pH, substrate concentration, and enzyme source.

Mechanism of Action: Covalent Inhibition

This compound and other E-64 analogs are irreversible inhibitors that function by forming a covalent bond with the active site cysteine residue of the target protease. This mechanism is initiated by a nucleophilic attack from the thiolate anion of the catalytic cysteine on the epoxide ring of the inhibitor. This reaction results in the formation of a stable thioether bond, rendering the enzyme inactive.

G Mechanism of Covalent Inhibition by this compound cluster_0 Active Cysteine Protease cluster_1 This compound cluster_2 Inactive Complex ActiveSite Active Site Thiolate (Cys-) Epoxide Epoxide Ring ActiveSite->Epoxide Nucleophilic Attack InactiveEnzyme Inactive Enzyme (Thioether Adduct) Epoxide->InactiveEnzyme Covalent Bond Formation

Caption: Covalent inhibition mechanism of this compound.

Experimental Protocols

The following are detailed protocols for fluorometric functional assays to determine the inhibitory activity of this compound and other E-64 analogs against Cathepsin B and Cathepsin L.

Cathepsin B Activity Assay

This assay quantifies Cathepsin B activity through the cleavage of the fluorogenic substrate Z-Arg-Arg-AMC.

Materials:

  • Recombinant human Cathepsin B

  • Cathepsin B substrate: Z-Arg-Arg-AMC (Nα-CBZ-Arginyl-Arginine-7-amido-4-methylcoumarin)[12]

  • Assay Buffer: 352 mM potassium phosphate, 48 mM sodium phosphate, 4.0 mM EDTA, pH 6.0 at 40°C

  • Activating Buffer: Assay Buffer containing 8.0 mM L-Cysteine HCl

  • Inhibitor stock solutions (e.g., this compound, E-64, CA-074) in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorometric plate reader (Excitation: 348-360 nm, Emission: 440-460 nm)[12]

Procedure:

  • Enzyme Activation: Prepare a working solution of Cathepsin B in Activating Buffer and incubate for 10-15 minutes at 40°C.

  • Inhibitor Incubation: In the 96-well plate, add the activated Cathepsin B solution to wells containing serial dilutions of the inhibitor or vehicle control. Incubate for 10-15 minutes at room temperature.

  • Substrate Addition: Prepare the substrate solution (e.g., 0.02 mM Z-Arg-Arg-AMC in Assay Buffer). Add the substrate to all wells to initiate the reaction.

  • Kinetic Measurement: Immediately place the plate in the fluorometer and measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at 37°C.[13]

  • Data Analysis: Determine the rate of reaction (RFU/min) for each well. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting percent inhibition versus inhibitor concentration and fitting the data to a suitable dose-response curve.

Cathepsin L Activity Assay

This assay measures Cathepsin L activity using the fluorogenic substrate Z-Phe-Arg-AMC.

Materials:

  • Recombinant human Cathepsin L

  • Cathepsin L substrate: Z-Phe-Arg-AMC (Z-Phenylalanyl-Arginine-7-amido-4-methylcoumarin)[14][15]

  • Assay Buffer (specific to the kit or enzyme, typically a buffer at pH 5.5 with a reducing agent like DTT)

  • Inhibitor stock solutions

  • 96-well black microplate

  • Fluorometric plate reader (Excitation: 360-380 nm, Emission: 440-460 nm)[12][14]

Procedure:

  • Enzyme Preparation: Prepare a working solution of Cathepsin L in the appropriate assay buffer containing a reducing agent.

  • Inhibitor Incubation: In the 96-well plate, add the Cathepsin L solution to wells containing serial dilutions of the inhibitor or vehicle control. Incubate for a predetermined time (e.g., 15-30 minutes) at the recommended temperature.

  • Substrate Addition: Prepare the substrate solution (e.g., Ac-FR-AFC at a final concentration of 200 µM). Add the substrate to all wells.

  • Kinetic Measurement: Measure the fluorescence intensity kinetically as described for the Cathepsin B assay.

  • Data Analysis: Calculate the reaction rates and determine the IC50 values for the tested inhibitors.

G Functional Assay Experimental Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_read Data Acquisition & Analysis A Prepare Reagents: - Activated Enzyme - Inhibitor Dilutions - Substrate Solution B Add Activated Enzyme to 96-well Plate A->B C Add Inhibitor Dilutions and Incubate B->C D Add Substrate to Initiate Reaction C->D E Measure Fluorescence Kinetically D->E F Calculate Reaction Rates E->F G Determine IC50 Values F->G

Caption: Workflow for a fluorometric cathepsin inhibition assay.

References

Safety Operating Guide

Personal protective equipment for handling JPM-OEt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of JPM-OEt, a broad-spectrum cysteine cathepsin inhibitor. Adherence to these procedures is essential to ensure personal safety and environmental protection. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE.

PPE CategoryItemSpecification
Hand Protection GlovesChemical-resistant nitrile gloves (minimum thickness of 4 mil). Double gloving is recommended.
Body Protection Lab CoatA long-sleeved, knee-length lab coat. A chemically resistant apron should be worn over the lab coat.
Eye Protection Safety GogglesChemical splash goggles that provide a complete seal around the eyes.
Face Protection Face ShieldTo be worn in conjunction with safety goggles, especially when there is a risk of splashes.
Foot Protection Closed-toe ShoesSubstantial, closed-toe shoes that cover the entire foot.

Operational Plan: Handling this compound

1. Preparation:

  • Before handling this compound, ensure that a chemical fume hood is available and functioning correctly.

  • Locate the nearest safety shower and eyewash station.

  • Prepare a designated waste container for this compound and any contaminated materials.

2. Donning PPE: The correct sequence for putting on PPE is crucial for safety.

  • Lab Coat/Apron: Put on the lab coat and apron, ensuring complete coverage.

  • Safety Goggles and Face Shield: Put on safety goggles, ensuring a snug fit. Follow with a face shield for added protection.[1]

  • Gloves: Put on the first pair of nitrile gloves, followed by a second pair, ensuring the cuffs of the gloves are pulled over the sleeves of the lab coat.

3. Handling Procedure:

  • All handling of this compound, including weighing and preparing solutions, must be conducted within a certified chemical fume hood to avoid inhalation of any dust or aerosols.

  • Use dedicated glassware and equipment.

  • If this compound comes into contact with your gloves, remove them immediately, wash your hands, and put on new gloves.

4. Doffing PPE: To prevent cross-contamination, remove PPE in the following order:

  • Gloves (Outer Pair): Remove the outer pair of gloves by grasping the outside of one glove at the wrist with the other gloved hand and peeling it off. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove.

  • Face Shield and Goggles: Remove the face shield and goggles from the back of your head.

  • Lab Coat/Apron: Remove the lab coat and apron by unfastening it and rolling it down from the shoulders, turning it inside out as you go.

  • Gloves (Inner Pair): Remove the inner pair of gloves using the same technique as for the outer pair.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.

Disposal Plan

This compound is very toxic to aquatic life, and therefore, must be disposed of as hazardous waste.

  • Solid Waste: All solid this compound and any materials contaminated with it (e.g., weigh boats, pipette tips, gloves, lab coats) must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: All solutions containing this compound must be collected in a designated, sealed hazardous waste container. Do not pour any this compound solution down the drain.

  • Disposal: The sealed hazardous waste containers must be disposed of through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Protocols

While specific experimental protocols will vary, the following general principles should be applied when working with this compound:

  • Risk Assessment: Before any new procedure, conduct a thorough risk assessment to identify potential hazards and establish appropriate control measures.

  • Containment: All procedures with the potential to generate aerosols or dust should be performed in a chemical fume hood or other appropriate containment device.

  • Decontamination: All surfaces and equipment should be decontaminated after use. A suitable decontamination solution should be identified based on the chemical properties of this compound.

Workflow for Safe Handling of this compound

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_donning Donning PPE cluster_handling Handling cluster_doffing Doffing PPE cluster_disposal Disposal prep_fume_hood Verify Fume Hood Functionality prep_safety_equipment Locate Safety Shower & Eyewash prep_waste Prepare Labeled Waste Container don_coat 1. Don Lab Coat & Apron prep_waste->don_coat don_goggles 2. Don Goggles & Face Shield don_coat->don_goggles don_gloves 3. Don Double Gloves don_goggles->don_gloves handle_fume_hood Work in Fume Hood don_gloves->handle_fume_hood handle_spill Immediate Spill Cleanup doff_gloves1 1. Remove Outer Gloves handle_spill->doff_gloves1 doff_face 2. Remove Face/Eye Protection doff_gloves1->doff_face doff_coat 3. Remove Coat/Apron doff_face->doff_coat doff_gloves2 4. Remove Inner Gloves doff_coat->doff_gloves2 doff_wash 5. Wash Hands doff_gloves2->doff_wash dispose_collect Collect in Labeled Container doff_wash->dispose_collect dispose_no_drain DO NOT Pour Down Drain dispose_professional Use Licensed Disposal Service

Caption: Workflow for the safe handling and disposal of this compound.

References

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